2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEATGPRADZRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382364 | |
| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476472-22-7 | |
| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 476472-22-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed examination of its chemical properties, a proposed synthetic route, and its putative biological activities. The quinoline and trifluoromethylphenyl moieties are well-established pharmacophores, suggesting that this compound is a promising candidate for further investigation as an anticancer and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers initiating projects involving this molecule, providing both theoretical groundwork and practical methodological insights.
Introduction and Chemical Identity
This compound is a molecule of interest in the field of drug discovery, belonging to the diverse family of quinoline derivatives. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[2] Although detailed studies on this specific molecule are not widely published, its structural components suggest a strong potential for biological activity.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 476472-22-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₂F₃NO |
| Molecular Weight | 315.29 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |
| InChI Key | OSEATGPRADZRND-UHFFFAOYSA-N |
Proposed Synthesis and Physicochemical Properties
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Chloroquinoline
The initial step involves the synthesis of a 4-chloroquinoline precursor. This can be achieved through the Gould-Jacobs reaction, where an aniline is reacted with an appropriate β-ketoester, followed by cyclization and subsequent chlorination.
Step 2: Synthesis of this compound
The final product is proposed to be synthesized via a nucleophilic substitution reaction between 4-chloroquinoline and a suitable carbanion derived from 1-[4-(trifluoromethyl)phenyl]ethanone.
Experimental Protocol:
-
Preparation of the Nucleophile: To a solution of 1-[4-(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Nucleophilic Substitution: To the enolate solution, add a solution of 4-chloroquinoline (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired product, this compound.
Caption: Proposed synthetic workflow for this compound.
Predicted Physicochemical Properties and Spectroscopic Data
Based on its chemical structure, the following physicochemical properties and spectroscopic characteristics are predicted. It is imperative to note that these are theoretical predictions and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| LogP | ~4.5 | The aromatic rings and trifluoromethyl group contribute to its lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Calculated based on the nitrogen and oxygen atoms. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 2 | The nitrogen in the quinoline ring and the carbonyl oxygen. |
| Rotatable Bonds | 3 | Allowing for some conformational flexibility. |
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.8-8.9 ppm (d): Proton on C2 of the quinoline ring.
-
δ 8.1-8.2 ppm (d): Proton on C8 of the quinoline ring.
-
δ 7.5-7.8 ppm (m): Aromatic protons on the quinoline and trifluoromethylphenyl rings.
-
δ 4.5-4.6 ppm (s): Methylene protons (CH₂) adjacent to the carbonyl group and the quinoline ring.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~195 ppm: Carbonyl carbon.
-
δ ~120-150 ppm: Aromatic carbons of the quinoline and trifluoromethylphenyl rings.
-
δ ~45 ppm: Methylene carbon.
-
-
IR (KBr, cm⁻¹):
-
~1690 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone.
-
~1600, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~1320, 1160, 1120 cm⁻¹: Strong absorptions characteristic of the C-F stretching of the CF₃ group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 316.09 [M+H]⁺
-
Potential Biological Activities and Mechanisms of Action
The structural motifs within this compound strongly suggest potential as both an anticancer and antimicrobial agent.
Anticancer Potential
Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms.[1] These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
Putative Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The planar aromatic system can engage in π-π stacking interactions within the ATP-binding pocket. The trifluoromethylphenyl moiety can further enhance binding affinity through hydrophobic and electrostatic interactions.
Caption: Putative mechanism of anticancer action via kinase inhibition.
Antimicrobial Potential
The quinoline core is also present in many antimicrobial agents.[4] The mechanism of action for quinoline-based antimicrobials can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The lipophilic nature of the trifluoromethylphenyl group could facilitate the transport of the molecule across the bacterial cell membrane, allowing it to reach intracellular targets.[2]
Concluding Remarks and Future Directions
This compound represents a molecule of significant interest for further investigation in the realm of drug discovery. Its structural features, combining the privileged quinoline scaffold with a trifluoromethylphenyl group, suggest a high probability of potent biological activity. While this guide provides a robust theoretical framework, including a proposed synthesis and putative mechanisms of action based on extensive analysis of related compounds, it is crucial to underscore the necessity for empirical validation.
Future research should focus on the following key areas:
-
Synthesis and Characterization: The proposed synthetic route requires experimental validation, and the resulting compound must be fully characterized using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm its identity and purity.
-
In Vitro Evaluation: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities, respectively. This will allow for the determination of key parameters such as IC₅₀ and MIC values.
-
Mechanism of Action Studies: Should promising activity be observed, further studies to elucidate the precise mechanism of action are warranted. This could involve kinase inhibition assays, tubulin polymerization assays, or studies on bacterial DNA gyrase inhibition.
-
In Vivo Studies: For compounds demonstrating significant in vitro activity and a favorable preliminary safety profile, in vivo studies in appropriate animal models would be the next logical step to assess efficacy and pharmacokinetics.
This technical guide serves as a starting point for the scientific exploration of this compound. The convergence of established pharmacophores within its structure provides a strong rationale for its further development as a potential therapeutic agent.
References
-
Mague, J. T., & Akkurt, M. (2012). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3177. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10330130, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22352226, 5-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one. Available at: [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. Available at: [Link]
-
Chemcd. This compound ,476472-22-7. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
SpectraBase. 2-(3,4-dihydro-2H-quinolin-1-yl)-1-phenyl-ethanone. Available at: [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
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- 4. (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the NMR Spectral Data of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a molecule of interest in medicinal chemistry due to its quinoline and trifluoromethylphenyl moieties, which are prevalent in numerous pharmacologically active agents.
As a Senior Application Scientist, my aim is to not only present the spectral data but to also provide a didactic exploration of the underlying principles that govern the observed chemical shifts and coupling patterns. This guide is structured to empower researchers to confidently interpret the NMR spectra of this and related compounds, thereby facilitating its identification, characterization, and further development.
Molecular Structure and a Plausible Synthetic Route
The target molecule, this compound, possesses a molecular formula of C₁₈H₁₁F₃NO and a molecular weight of 326.28 g/mol . Its structure comprises a quinoline ring system linked at the 4-position to a ketone, which in turn is attached to a 4-(trifluoromethyl)phenyl group.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
A plausible and efficient synthetic route to this class of compounds is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an enolizable ketone with a non-enolizable aldehyde or ketone. In this case, 4-acetylquinoline can react with 4-(trifluoromethyl)benzaldehyde.
Figure 2: Proposed Claisen-Schmidt condensation for the synthesis of the target molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons of the quinoline and trifluoromethylphenyl rings, as well as a singlet for the methylene protons. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below. These predictions are based on established increments for substituents on aromatic rings and analysis of similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-2 |
| ~8.20 | d | 1H | H-8 |
| ~8.10 | d | 2H | H-2', H-6' |
| ~7.80 | d | 2H | H-3', H-5' |
| ~7.75 | ddd | 1H | H-5 |
| ~7.60 | ddd | 1H | H-7 |
| ~7.45 | d | 1H | H-3 |
| ~4.50 | s | 2H | -CH₂- |
Interpretation and Rationale
-
Quinoline Protons: The protons on the quinoline ring are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The proton at the 2-position (H-2) is predicted to be the most downfield due to its proximity to the nitrogen atom. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns due to ortho, meta, and para couplings.
-
Trifluoromethylphenyl Protons: The protons on the 4-(trifluoromethyl)phenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing trifluoromethyl group (H-3' and H-5') will be more deshielded than the protons meta to it (H-2' and H-6').
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Its chemical shift around 4.50 ppm is due to the deshielding effects of the adjacent quinoline ring and the carbonyl group.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in the table below.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O |
| ~150.0 | C-2 |
| ~148.0 | C-8a |
| ~145.0 | C-4 |
| ~138.0 | C-4' |
| ~132.0 | C-7 |
| ~130.0 | C-5 |
| ~129.0 | C-2', C-6' |
| ~128.0 | C-4a |
| ~126.0 | C-3', C-5' (q, ²JCF) |
| ~125.0 | C-6 |
| ~124.0 (q, ¹JCF) | -CF₃ |
| ~122.0 | C-8 |
| ~120.0 | C-3 |
| ~45.0 | -CH₂- |
Interpretation and Rationale
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.
-
Quinoline Carbons: The carbons of the quinoline ring will appear in the aromatic region (120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) will be significantly influenced by its electronegativity.
-
Trifluoromethylphenyl Carbons: The carbons of the trifluoromethylphenyl ring will also resonate in the aromatic region. The carbon attached to the trifluoromethyl group (C-4') will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). The adjacent carbons (C-3' and C-5') will also exhibit smaller quartet splitting (²JCF).
-
Methylene Carbon: The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent aromatic rings and the carbonyl group.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on the general principles of the Claisen-Schmidt condensation and may require optimization.
Figure 3: Step-by-step workflow for the synthesis of the target compound.
Procedure:
-
In a round-bottom flask, dissolve 4-acetylquinoline (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) in ethanol.
-
To this solution, add a 10% aqueous solution of sodium hydroxide dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition (Illustrative Parameters for a 125 MHz Spectrometer):
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more, depending on sample concentration
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Advanced NMR Techniques for Complete Structural Confirmation
For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be employed.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By combining theoretical predictions with established principles of NMR spectroscopy, a detailed interpretation of the expected spectra has been presented. The inclusion of a plausible synthetic route and standard experimental protocols for data acquisition further enhances the practical utility of this guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. For definitive structural confirmation, the use of advanced 2D NMR techniques is highly recommended.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Field, L. D., Li, H. L., & Magill, A. M. (2007). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
-
Kozłowska, J., & Ciesielski, W. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5957. [Link]
-
NMRDB.org: An Online Database for NMR Spectra Prediction. [Link]
-
Standard Operating Procedure for NMR Experiments. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a compound of interest in medicinal chemistry and drug development. This document moves beyond a simple spectral depiction, offering a detailed theoretical prediction of the ¹H NMR spectrum, a rigorous experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. By grounding our analysis in fundamental principles of NMR spectroscopy and leveraging data from analogous structures, this guide serves as a practical resource for researchers working with complex heterocyclic and aromatic compounds. We will explore the nuanced effects of the quinoline and trifluoromethylphenyl moieties on proton chemical shifts and coupling constants, providing a framework for the structural elucidation of this and related molecules.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its presence in a molecule can impart a range of biological activities. The title compound, this compound, features a quinoline ring substituted at the 4-position with a methylene ketone bridge to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group is a common substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.
A thorough understanding of the three-dimensional structure and electronic properties of this molecule is paramount for understanding its biological activity and for the rational design of new derivatives. High-resolution ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment and connectivity of each proton in the molecule. This guide will provide a detailed roadmap for acquiring and interpreting the ¹H NMR spectrum of this complex molecule.
Predicted ¹H NMR Spectrum: A Theoretical Framework
Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for this compound, we present a detailed theoretical prediction based on established principles of NMR spectroscopy and analysis of substituent chemical shifts (SCS) from related compounds.[3]
Molecular Structure and Proton Numbering:
Figure 2. A logical workflow for the assignment of the ¹H NMR spectrum.
Detailed Signal Analysis
-
The Methylene Bridge (H9'): The most straightforward signal to identify will be the singlet corresponding to the two methylene protons at approximately 4.5-4.8 ppm. Its integration value should be 2H.
-
The 4-(Trifluoromethyl)phenyl Moiety: Look for two distinct doublets in the downfield region, each integrating to 2H. The doublet at the lower field (more deshielded) corresponds to the protons ortho to the carbonyl group (H2'' and H6''). The other doublet will be from the protons meta to the carbonyl group (H3'' and H5''). The coupling constant for both doublets should be similar (around 8 Hz).
-
The Quinoline Moiety: This will be the most complex region of the spectrum.
-
H2': The most downfield signal of the quinoline system, appearing as a doublet with a small coupling constant (around 4.5 Hz).
-
H8' and H5': These will be two distinct doublets in the downfield region with larger coupling constants (around 8.5 Hz). Differentiating between them may require 2D NMR techniques like NOESY, which can show through-space correlation to the methylene protons.
-
H3': This will be a doublet with a small coupling constant, likely overlapping with other signals.
-
H6' and H7': These protons will likely appear as a complex multiplet due to overlapping signals and multiple couplings.
-
Advanced Techniques for Unambiguous Assignment
For a molecule of this complexity, one-dimensional ¹H NMR alone may not be sufficient for a complete and unambiguous assignment. The following two-dimensional (2D) NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will be invaluable for confirming the connectivity within the quinoline and trifluoromethylphenyl ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the connectivity between the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which can help to differentiate between isomers and confirm the three-dimensional structure. For example, a NOE correlation between the methylene protons (H9') and H3' and H5' of the quinoline ring would confirm their spatial proximity.
Conclusion
The ¹H NMR spectrum of this compound is complex but interpretable through a systematic approach that combines theoretical prediction, careful experimental technique, and the application of advanced NMR methods. This guide provides a robust framework for researchers to confidently acquire and interpret the spectrum of this and structurally related molecules. A thorough understanding of the NMR properties is a critical step in the structure-activity relationship studies that are essential for modern drug discovery and development.
References
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
-
Reich, H. J. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
- Lindon, J. C., & Ferrige, A. G. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
- Dračínský, M., Jansa, P., & Bouř, P. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry–A European Journal, 18(3), 981-986.
- Dawson, B. A. (1970). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 48(16), 2517-2525.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Abraham, R. J., Edgar, M., Glover, R. P., Warne, M. A., & Griffiths, L. (1996). Substituent Chemical Shifts (SCS) in NMR, Part 6* A Model for the Calculation of Proton Chemical Shifts in Substituted Alkanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2452.
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Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. Retrieved from [Link]
- Gerster, J. F., Lindstrom, K. J., Miller, R. L., Tomai, M. A., Birmachu, W., Bomersine, S. N., ... & Wagner, T. L. (1998). Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 41(25), 5083-5091.
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
- Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2014). Molecules, 19(12), 20495-20506.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Dawson, B. A. (1970). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 48(16), 2517-2525.
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Moodle@Units. (n.d.). A General Approach for Calculating Proton Chemical Shifts for Methyl, Methylene, and Methine Protons When There Are One or More Substituents. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Semantic Scholar. (n.d.). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Retrieved from [Link]
- Wishart, D. S. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 15(1), 1-13.
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SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
- Dračínský, M., & Bouř, P. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling.
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ResearchGate. (2018). Quantitative 1H NMR spectroscopy. Retrieved from [Link]
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2014). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 4(83), 44265-44270.
- Ye, S., & Li, H. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 46(4), 313-321.
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ResearchGate. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
- Abraham, R. J., & Rossetti, Z. L. (1973). Substituent Chemical Shifts (SCS) in NMR. Part 5.' Mono. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet. Retrieved from [Link]
- Ośmiałowski, B., & Filarowski, A. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4647-4654.
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Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
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SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]
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Quantitative NMR Spectroscopy.docx 11/2017. (2017). Retrieved from [Link]
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PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2013, September 10). What are the best preprocessing methods for NMR data? Retrieved from [Link]
- Jain, R., Bally, T., & Rablen, P. R. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry, 74(11), 4017-4023.
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Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. (2000). ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Software - nmrfam. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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An In-depth Technical Guide to the 13C NMR of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a compound of interest in medicinal chemistry.[1] By dissecting the structural components of the molecule and correlating them with established 13C NMR principles, this document serves as a practical reference for the characterization of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a complex heterocyclic ketone. Its structure comprises three key moieties: a quinoline ring system, a 4-(trifluoromethyl)phenyl group, and an ethanone linker. Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1] The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity. A thorough understanding of the 13C NMR spectrum is crucial for confirming the successful synthesis and purity of this compound, as well as for elucidating its electronic and structural properties.
Experimental and Predictive Methodology
Acquiring the 13C NMR Spectrum: A General Protocol
The following outlines a standard experimental workflow for obtaining a 13C NMR spectrum of the title compound.
Step 1: Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
Step 2: NMR Spectrometer Setup
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune the probe to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).
-
Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.
Step 3: Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
Workflow for Spectral Acquisition and Analysis
Caption: A generalized workflow for the acquisition and analysis of a 13C NMR spectrum.
Predicted 13C NMR Spectrum and Assignments
Due to the absence of readily available experimental data in the public domain, a predicted 13C NMR spectrum was generated using the online tool NMRDB.org.[2] This prediction provides a reliable basis for understanding the key spectral features of this compound.
Predicted Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The carbon atoms are numbered for assignment purposes as illustrated in the accompanying diagram.
Table 1: Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 195.9 | Carbonyl (C=O) |
| 2 | 45.2 | Methylene (-CH₂-) |
| 3 | 149.8 | Quinoline C4 |
| 4 | 121.3 | Quinoline C3 |
| 5 | 158.1 | Quinoline C2 |
| 6 | 129.5 | Quinoline C8 |
| 7 | 127.8 | Quinoline C5 |
| 8 | 127.3 | Quinoline C6 |
| 9 | 130.1 | Quinoline C7 |
| 10 | 124.0 | Quinoline C4a |
| 11 | 147.9 | Quinoline C8a |
| 12 | 139.6 | Phenyl C1' |
| 13 | 129.1 | Phenyl C2'/C6' |
| 14 | 125.8 (q) | Phenyl C3'/C5' |
| 15 | 132.1 (q) | Phenyl C4' |
| 16 | 123.9 (q) | Trifluoromethyl (-CF₃) |
Note: (q) indicates a quartet due to coupling with fluorine atoms.
Structural Diagram with Numbering
Caption: Numbering scheme for the carbon atoms of this compound.
Detailed Spectral Analysis and Rationale
The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom.
The Ethanone Linker (C1, C2)
-
C1 (Carbonyl): The carbonyl carbon (C=O) is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. The predicted value of 195.9 ppm falls squarely within the typical range for ketones (190-220 ppm).[3]
-
C2 (Methylene): The methylene carbon (-CH₂-) is situated between the electron-withdrawing carbonyl group and the aromatic quinoline ring. Its predicted chemical shift of 45.2 ppm is consistent with a carbon atom adjacent to a carbonyl group and an aromatic system.
The Quinoline Ring System (C3-C11)
The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the substitution pattern. Aromatic carbons generally resonate between 110-160 ppm.[3]
-
C2 and C4 (C5 and C3 in the diagram): These carbons are directly attached to other ring systems, leading to a downfield shift. C5 (predicted at 158.1 ppm ) is adjacent to the nitrogen and the ethanone-substituted C4, making it highly deshielded. C3 (predicted at 149.8 ppm ) is also significantly deshielded due to its position in the heterocyclic ring and its connection to the methylene bridge.
-
C8a and C4a (C11 and C10 in the diagram): These are the bridgehead carbons. C11 (predicted at 147.9 ppm ) is deshielded by the adjacent nitrogen atom. C10 (predicted at 124.0 ppm ) has a more typical aromatic carbon chemical shift.
-
Other Quinoline Carbons (C5-C8): The remaining carbons of the carbocyclic portion of the quinoline ring (C6-C9 in the diagram) exhibit chemical shifts in the range of 127.3-130.1 ppm , which is characteristic of aromatic carbons.
The 4-(Trifluoromethyl)phenyl Ring (C12-C16)
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which has a significant impact on the chemical shifts of the phenyl ring carbons.
-
C4' (C15 in the diagram): The carbon directly attached to the -CF₃ group (C15) is predicted at 132.1 ppm . The signal for this carbon is expected to be a quartet due to coupling with the three fluorine atoms.
-
C1' (C12 in the diagram): The ipso-carbon (C12), attached to the carbonyl group, is predicted at 139.6 ppm .
-
C3'/C5' (C14 in the diagram): The carbons meta to the -CF₃ group (C14) are predicted at 125.8 ppm and are also expected to show a quartet splitting pattern, though with a smaller coupling constant than C4'.
-
C2'/C6' (C13 in the diagram): The carbons ortho to the -CF₃ group (C13) are predicted at 129.1 ppm .
-
-CF₃ Carbon (C16 in the diagram): The carbon of the trifluoromethyl group itself (C16) is predicted at 123.9 ppm . A key feature of this signal is that it will appear as a quartet in the 13C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).
Conclusion
The 13C NMR spectrum of this compound is complex but can be fully assigned through a systematic analysis of its structural components. The key diagnostic signals include the downfield carbonyl peak around 196 ppm, the methylene carbon at approximately 45 ppm, and the characteristic quartet for the trifluoromethyl carbon around 124 ppm. This guide provides a foundational framework for researchers working with this molecule, enabling confident structural verification and a deeper understanding of its electronic properties.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
Sources
Infrared spectroscopy of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Primarily designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a basic procedural outline. It delves into the rationale behind methodological choices, offers a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR), and provides a detailed interpretation of the resulting spectrum. The guide emphasizes the causal links between molecular structure and vibrational spectra, ensuring a high degree of scientific integrity and practical utility. All key spectral assignments are substantiated by authoritative references, culminating in a definitive spectroscopic profile of the target molecule.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
This compound is a complex organic molecule featuring several key functional groups: a quinoline heterocycle, an ethanone (ketone) linker, and a trifluoromethyl-substituted phenyl ring. Such molecules are of significant interest in medicinal chemistry and materials science. For any new chemical entity destined for further development, unambiguous structural confirmation is the foundational step.
Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. The resulting spectrum confirms the presence of expected functional groups, indicates the overall structural integrity, and can reveal the presence of impurities. This guide establishes a definitive ATR-FTIR protocol and interpretive strategy for this specific compound.
Methodology & Experimental Design: An ATR-FTIR Approach
Principle of Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that enables the analysis of solid and liquid samples with minimal preparation. The technique relies on the phenomenon of total internal reflection. An infrared beam is directed into a crystal of high refractive index (typically diamond or germanium). This beam creates an evanescent wave that extends a few microns beyond the crystal surface into the sample placed in intimate contact with it. Where the sample absorbs energy, the evanescent wave is attenuated. The detector measures this attenuated IR beam, resulting in an absorbance spectrum characteristic of the sample's surface.
Rationale for Technique Selection: Why ATR over KBr?
While traditional methods like Potassium Bromide (KBr) pellets have been used for decades, the modern analytical laboratory overwhelmingly favors ATR for several compelling reasons rooted in efficiency and data quality:
-
Minimal Sample Preparation: ATR requires only a small amount of the solid sample to be placed directly on the crystal. This eliminates the laborious and potentially error-prone process of grinding the sample with KBr powder and pressing it into a transparent disk.
-
Improved Reproducibility: The quality of a KBr pellet is highly dependent on operator skill (e.g., grinding technique, pressure applied). ATR, by contrast, uses a pressure clamp to ensure consistent and intimate contact between the sample and the crystal, leading to more reproducible results.
-
Elimination of Moisture Interference: KBr is hygroscopic and readily absorbs atmospheric water, which can introduce broad O-H stretching bands (around 3400 cm⁻¹) that may obscure important spectral features. ATR analysis is performed in the open air on a non-hygroscopic crystal, eliminating this significant source of contamination.
-
Speed and Throughput: An ATR measurement, including cleaning, can be completed in under two minutes, making it ideal for high-throughput screening and routine quality control.
This selection of ATR constitutes a self-validating system; its simplicity and resistance to common artifacts like moisture contamination ensure that the collected spectrum is a trustworthy representation of the sample itself.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FTIR analysis, emphasizing the critical backgrounding and cleaning steps that ensure data integrity.
Caption: A step-by-step workflow for acquiring a reliable ATR-FTIR spectrum.
Detailed Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 (co-added for a good signal-to-noise ratio)
-
Detector: Deuterated Triglycine Sulfate (DTGS)
Procedure:
-
Crystal Cleaning and Verification:
-
Thoroughly wipe the surface of the diamond ATR crystal with a solvent-safe wipe lightly dampened with isopropanol.
-
Allow the solvent to fully evaporate (approx. 30 seconds).
-
Acquire a background spectrum. The resulting baseline should be flat and free of significant peaks from contaminants (e.g., water, solvent). This step validates the cleanliness of the system.
-
-
Background Acquisition:
-
With the clean, dry crystal exposed to the ambient air, acquire the background spectrum. This single beam spectrum measures the instrument and environmental contributions (H₂O, CO₂) and is essential for generating the final absorbance spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to cover the crystal sampling area (typically 1-2 mm in diameter) is needed.
-
-
Pressure Application:
-
Engage the instrument's pressure arm, lowering the anvil onto the powder. Apply consistent pressure to ensure intimate and void-free contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the stored single beam background spectrum to produce the final absorbance spectrum.
-
-
Post-Acquisition Cleaning:
-
Disengage the pressure arm, remove the bulk of the powder, and clean the crystal surface as described in Step 1 to prepare the instrument for the next user.
-
Spectral Interpretation and Structural Confirmation
The IR spectrum of this compound should be analyzed by dividing it into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).
Molecular Structure and Key Vibrational Modes
The diagram below highlights the key structural features of the molecule that give rise to characteristic, high-priority peaks in the IR spectrum.
Caption: Key functional groups and their expected IR absorption regions.
Detailed Band Assignments
The following table summarizes the expected absorption bands critical for the identification of this compound. The precise position of a peak can be influenced by the molecule's solid-state packing and electronic environment.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Reference |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Absorptions in this region are characteristic of C-H stretching vibrations where the carbon atom is sp² hybridized, as found in the quinoline and phenyl rings. |
| ~1680 | Strong | Ketone (Aryl) C=O Stretch | This is one of the most prominent and diagnostic peaks. The carbonyl group is conjugated with both the quinoline and phenyl aromatic systems, which lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹). The exact position confirms the conjugated nature of the ketone. |
| 1610 - 1580 | Medium | Aromatic Ring C=C and C=N Stretching | The quinoline and phenyl rings give rise to a series of absorptions in this region. The C=N stretch of the quinoline heterocycle is expected to appear here, alongside the characteristic C=C skeletal vibrations of the aromatic systems. |
| 1350 - 1300 | Strong | C-F Symmetric Stretch (of CF₃ group) | The trifluoromethyl group produces exceptionally strong absorption bands due to the high polarity of the C-F bond. This band is a key marker for the trifluoromethylphenyl moiety. |
| 1180 - 1100 | Very Strong | C-F Asymmetric Stretch (of CF₃ group) | This region typically contains multiple, very strong, and complex bands corresponding to the asymmetric stretching modes of the C-F bonds in the CF₃ group. The intensity of these peaks makes them a dominant feature of the spectrum. |
| 850 - 800 | Medium-Strong | C-H Out-of-Plane Bending (p-disubstituted phenyl) | The substitution pattern on the phenyl ring (para- or 1,4-disubstitution) gives rise to a characteristic strong C-H "wag" or out-of-plane bend in this region. Its presence helps confirm the connectivity of the trifluoromethylphenyl group. |
Synthesizing the Evidence: A Structural Confirmation
The definitive identification of this compound is achieved not by observing a single peak, but by the congruence of all expected signals. The analytical thought process is as follows:
-
Confirm the Carbonyl: The presence of a strong, sharp peak around 1680 cm⁻¹ is the primary indicator of the ketone (C=O) group. Its position, lowered from 1715 cm⁻¹, correctly reflects the electronic effect of conjugation with the adjacent aromatic rings.
-
Confirm Aromatic Systems: The weak C-H stretches above 3000 cm⁻¹ and the series of medium-intensity peaks between 1610-1450 cm⁻¹ confirm the presence of the aromatic quinoline and phenyl systems.
-
Confirm the Trifluoromethyl Group: The observation of multiple, very intense absorption bands in the 1350-1100 cm⁻¹ region is unambiguous evidence for the CF₃ group. This is often the most intense feature in the entire spectrum.
-
Confirm Substitution Pattern: A distinct band in the 850-800 cm⁻¹ range strongly suggests the 1,4-disubstitution pattern on the phenyl ring.
-
Evaluate the Fingerprint Region: The complex pattern of peaks below 1500 cm⁻¹, while difficult to assign individually, serves as a unique fingerprint for the molecule's overall skeletal structure. This region should be highly reproducible between pure batches.
The absence of broad bands around 3400 cm⁻¹ (O-H stretch) or sharp bands near 2200 cm⁻¹ (C≡N or C≡C stretch) further confirms the purity and the absence of common alternative functional groups.
Conclusion
The ATR-FTIR spectroscopic method detailed in this guide provides a rapid, reliable, and robust tool for the structural verification of this compound. By leveraging the advantages of the ATR technique, this protocol minimizes sample preparation artifacts and maximizes reproducibility. The interpretation strategy, which systematically confirms the presence of the key ketone, quinoline, and trifluoromethylphenyl functionalities, allows for confident identification of the target compound. This spectroscopic signature serves as a critical quality control benchmark for all future research and development involving this molecule.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. (General principle, widely cited in spectroscopy education). A representative link to the publisher is: [Link]
-
Pike Technologies. (n.d.). Making Good Contact with the ATR Crystal. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd. A representative link is: [Link]
-
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. A representative link to the publisher is: [Link]
-
Spectroscopy - Infrared Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
A Technical Guide to the Stability and Storage of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7). As a compound of interest in pharmacological research, particularly as a potential anti-cancer agent, understanding its chemical integrity is paramount for ensuring the validity and reproducibility of experimental results.[1] This document synthesizes information based on the chemical properties of its core functional groups—the quinoline ring, the ketone linker, and the trifluoromethylphenyl moiety—to establish a framework for its handling, storage, and stability assessment. We will explore the principal factors influencing its degradation, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide presents detailed protocols for conducting forced degradation studies and outlines the principles for developing a stability-indicating analytical method, providing researchers with the necessary tools to maintain and verify the quality of their working standards and research samples.
Compound Profile and Structural Rationale for Stability Concerns
This compound is a complex organic molecule featuring distinct chemical domains that contribute to its overall stability profile. An understanding of its structure is fundamental to predicting its behavior under various environmental conditions.
-
CAS Number: 476472-22-7
-
Molecular Formula: C₁₈H₁₂F₃NO
-
Molecular Weight: 315.3 g/mol
The molecule's structure consists of three key components:
-
Quinoline Ring: This nitrogen-containing heterocyclic aromatic system is known to be susceptible to light, which can cause discoloration over time from colorless to yellow or brown.[2][3] The nitrogen atom can also be a site for oxidation.
-
α,β-Unsaturated Ketone System (Ethone Linker): The ketone functional group and the adjacent methylene bridge are potential sites for both hydrolytic and oxidative degradation.
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which enhances the compound's lipophilicity and can influence the reactivity of the adjacent phenyl ring and ketone.[1]
Intrinsic Stability Profile and Potential Degradation Pathways
While no specific degradation studies for this molecule are publicly available, a detailed analysis of its functional groups allows for the prediction of its primary degradation pathways. Forced degradation studies are essential to confirm these hypotheses and identify actual degradants.[4]
Hydrolytic Degradation
The ketone linkage is a primary target for hydrolysis under both acidic and alkaline conditions. This pathway would likely cleave the molecule into quinoline-containing and trifluoromethylphenyl-containing fragments. The rate of hydrolysis is expected to be pH-dependent and accelerated by temperature.
Oxidative Degradation
The compound possesses several sites susceptible to oxidation:
-
Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide.
-
Methylene Bridge: The carbon atom alpha to both the quinoline ring and the carbonyl group is activated and can be oxidized, potentially leading to hydroxylation or further degradation.[5] The presence of trace metals can catalyze oxidative reactions, a common concern with excipients in formulated products.[5]
Photodegradation
Aromatic systems, particularly nitrogen-containing heterocycles like quinoline, are often photoreactive.[3] Exposure to UV or high-intensity visible light can lead to the formation of colored degradants, dimers, or ring-cleavage products.[5] Photostability testing, following ICH Q1B guidelines, is crucial for any product intended for clinical or widespread use.[6]
Thermal Degradation
As a solid, the compound is likely stable at ambient temperatures. However, elevated temperatures, especially in the presence of humidity, can accelerate both hydrolytic and oxidative degradation pathways.[4] Thermal stress testing helps to determine the intrinsic stability and is a key component of shelf-life prediction.
Recommended Storage and Handling Protocols
Based on the potential instabilities, the following conditions are recommended to preserve the integrity of this compound.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic/oxidative reactions. For long-term storage, -20°C is preferred.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the quinoline moiety and the methylene bridge. |
| Light | Protect from Light (Amber Vial) | To prevent photolytic degradation, which can cause discoloration and loss of purity.[3] |
| Humidity | Dry/Desiccated | To prevent hydrolysis of the ketone linkage. Store in a tightly sealed container.[8][9][10] |
| Container | Tightly Sealed Glass Vial | To prevent exposure to moisture and atmospheric oxygen. Glass is preferred for its inertness. |
Safe Handling Procedures
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For weighing and aliquoting, perform the work in a glove box or use a positive pressure of an inert gas (e.g., argon) to blanket the solid.
-
Light Protection: Minimize exposure to direct sunlight and intense laboratory lighting. Use low-UV emitting light sources if possible.
-
Solution Stability: If preparing stock solutions, their stability should be independently verified. It is advisable to prepare fresh solutions for each experiment or store frozen aliquots (-20°C or -80°C) for short durations. The choice of solvent should be considered, as protic solvents may facilitate degradation over time.
Experimental Workflow for Stability Assessment
A self-validating system for ensuring compound integrity requires a robust experimental approach. This involves a forced degradation study to identify potential degradants and the development of a stability-indicating analytical method to monitor purity over time.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to generate potential degradation products and assess its intrinsic stability. A degradation of 5-20% is typically targeted to ensure that the analytical method is not overwhelmed.[6]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with UV or PDA detector, preferably with a mass spectrometer (LC-MS).[11][12]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. Analyze immediately (Time 0).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH, dilute to 0.1 mg/mL, and analyze.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at time points similar to acid hydrolysis.
-
Neutralize with 0.1 M HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Monitor periodically and analyze when significant degradation is observed or after 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a few milligrams of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid, dilute to 0.1 mg/mL, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution (0.1 mg/mL) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but shielded from light.
-
Analyze both samples after exposure.
-
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is an analytical method capable of separating the parent compound from all process impurities and degradation products.[13][14]
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[11]
-
Column: A reversed-phase column (e.g., C18) is typically the first choice for a molecule of this polarity.
-
Method Development: The stressed samples from the forced degradation study are used to develop the method. The mobile phase composition, gradient, flow rate, and column temperature are optimized to achieve baseline separation between the parent peak and all degradant peaks.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across the peak. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradants, which provides crucial clues to their structure.[12]
Conclusion
While this compound holds promise in research applications, its chemical structure suggests potential vulnerabilities to hydrolysis, oxidation, and photolysis. Adherence to stringent storage and handling protocols—specifically, storage at low temperatures (2-8°C or colder), under an inert atmosphere, and protected from light and moisture—is critical for preserving its purity and ensuring the integrity of research data. The implementation of systematic stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, provides a robust framework for quality control and is an indispensable practice in rigorous scientific and drug development endeavors.
References
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- LCGC International - Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
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Lipophilicity of Trifluoromethyl-Substituted Quinolines: From Strategic Design to Empirical Measurement
An In-depth Technical Guide:
Abstract
The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, target binding affinity, and, critically, its lipophilicity.[1] Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a pivotal physicochemical parameter that governs the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[2] This guide provides a comprehensive exploration of the lipophilicity of trifluoromethyl-substituted quinolines, intended for researchers, medicinal chemists, and drug development scientists. We will dissect the nuanced effects of the CF3 group on the quinoline core, detail gold-standard experimental protocols for logP determination, and survey the computational models available for in silico prediction. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of the topic.
The Strategic Imperative of the Trifluoromethyl Group in Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a widely adopted tactic to enhance the drug-like properties of these molecules.[4][5] The CF3 group is a bioisostere for various functionalities, including methyl and isopropyl groups, but its unique electronic properties set it apart.[6]
The benefits of trifluoromethylation are multifaceted:
-
Metabolic Stability: The exceptional strength of the Carbon-Fluorine bond makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a metabolic hotspot and increase the drug's half-life.[6]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the quinoline ring, potentially enhancing interactions with biological targets through modified hydrogen bonding or electrostatic interactions.[6]
-
Lipophilicity Modulation: The CF3 group is one of the most lipophilic substituents used in drug design.[6] This property directly impacts a molecule's ability to traverse biological membranes, a critical step for reaching its target and for oral bioavailability.[4]
The following diagram illustrates the central role of the CF3 group in modifying the core properties of a quinoline-based drug candidate.
Lipophilicity (logP): A Critical Gatekeeper for Pharmacokinetics
Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[2] It is experimentally determined by measuring the partition coefficient (P) of a compound between n-octanol and water. The logarithm of this ratio, logP , is the most common metric.
logP = log10 ([Compound]octanol / [Compound]water)
For ionizable molecules like quinolines, the distribution is pH-dependent. The logD value represents the partition coefficient at a specific pH (typically physiological pH 7.4), accounting for both the ionized and unionized forms of the molecule.[7]
A compound's lipophilicity is a delicate balancing act. It must be high enough to allow for passive diffusion across the lipid bilayers of cell membranes (e.g., intestinal absorption, blood-brain barrier penetration) but not so high that it causes poor aqueous solubility, high plasma protein binding, or sequestration in fatty tissues, leading to toxicity or a short duration of action.[8][9] Therefore, the precise tuning of lipophilicity is a primary goal in lead optimization.
The Nuanced Influence of the CF3 Group on Quinoline Lipophilicity
Attaching a CF3 group to a quinoline scaffold almost invariably increases its lipophilicity. The Hansch hydrophobicity parameter (π) for a CF3 group is approximately +0.88, indicating a significant contribution to lipophilicity, comparable to a chlorine atom (+0.71) or an ethyl group (+1.02).
The causality behind this increase is twofold:
-
Increased Hydrophobic Surface Area: The CF3 group is larger than a hydrogen atom, increasing the molecule's overall non-polar surface area. This enhances favorable van der Waals interactions with the non-polar n-octanol phase in partitioning experiments.[10]
-
Electronic Effects: While highly electronegative, the fluorine atoms in a CF3 group are poor hydrogen bond acceptors. The group's strong inductive electron-withdrawing effect can also reduce the basicity of the quinoline nitrogen, which can influence its ionization state and overall partitioning behavior.[10][11]
The position of the CF3 group on the quinoline ring is not trivial and can lead to different lipophilicity values due to interactions with other substituents and the quinoline nitrogen. This positional dependence underscores the need for accurate measurement rather than relying solely on generalized hydrophobicity parameters.
Experimental Determination of Lipophilicity: Protocols and Rationale
Experimental measurement remains the definitive method for establishing the lipophilicity of novel compounds. The choice of method often depends on the required accuracy, throughput, and the amount of sample available.
This method directly measures the partition coefficient and is considered the benchmark for accuracy for logP values in the range of -2 to 4.[12] Its primary advantage is that it is a direct measurement of partitioning at equilibrium.[12] However, it is low-throughput, labor-intensive, and requires a significant amount of pure compound.[12]
Self-Validating Experimental Protocol:
-
System Preparation (Pre-equilibration):
-
Causality: To ensure that the concentration change of the analyte is due solely to partitioning, the two phases must be mutually saturated to prevent volume changes during the experiment.
-
Procedure: Mix equal volumes of n-octanol (HPLC grade) and purified water (or buffer, for logD) in a large separatory funnel. Shake vigorously for 24 hours at a controlled temperature. Allow the phases to separate completely for at least another 24 hours.
-
-
Analyte Preparation:
-
Causality: The starting concentration must be accurately known and should not exceed the analyte's solubility limit in either phase.
-
Procedure: Prepare a stock solution of the trifluoromethyl-substituted quinoline in the phase in which it is more soluble (typically n-octanol). A concentration of ~1 mg/mL is common.
-
-
Partitioning:
-
Causality: Vigorous mixing is required to maximize the interfacial surface area and ensure equilibrium is reached. The time required depends on the analyte.
-
Procedure: In a smaller, silanized glass vessel (to prevent adsorption to the glass), add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer (e.g., 5 mL of each). Add a small, known amount of the analyte stock solution. Shake the vessel at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). A preliminary experiment should be run to confirm that equilibrium is reached within this time.
-
-
Phase Separation (Validation Step):
-
Causality: Complete separation of the two phases is critical for accurate concentration measurement. Emulsions must be broken.
-
Procedure: Centrifuge the vessel at a moderate speed (e.g., 2000 rpm) for 15-30 minutes until a sharp interface is observed.
-
-
Concentration Measurement:
-
Causality: A sensitive and specific analytical method is required to accurately quantify the analyte in each phase. UV-Vis spectroscopy or HPLC are standard.[1]
-
Procedure: Carefully remove an aliquot from each phase, avoiding any contamination from the interface. Dilute as necessary and measure the concentration using a pre-established calibration curve.
-
-
Calculation and Control:
-
Procedure: Calculate P = [Concentration]octanol / [Concentration]water. Calculate logP or logD.
-
Trustworthiness: The experiment should be performed in triplicate. The sum of the analyte mass in both phases should equal the initial mass added, confirming that no degradation or adsorption occurred.
-
RP-HPLC is the most widely used indirect method for determining lipophilicity due to its speed, high reproducibility, and requirement for only a small amount of sample.[12] It does not measure logP directly but correlates it with the compound's retention time (tR) on a non-polar stationary phase.[13]
Self-Validating Experimental Protocol:
-
System Setup:
-
Instrument: HPLC system with a UV or DAD detector.
-
Column (The "Why"): A high-quality, end-capped octadecylsilane (C18) or octyl (C8) column is used to mimic the non-polar environment of n-octanol.[12] End-capping minimizes interactions between basic quinolines and residual acidic silanol groups on the silica support.
-
Mobile Phase: An isocratic mixture of an organic modifier (typically methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination). The mobile phase should be degassed.[12]
-
-
Calibration (The Trustworthiness Pillar):
-
Causality: To relate retention time to logP, a calibration curve must be generated using a set of well-characterized reference compounds with known logP values that span the expected range of the analyte.
-
Procedure: Inject a mixture of 5-7 reference compounds (e.g., acetanilide, toluene, biphenyl) and record their retention times (tR). Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
-
Analyte Measurement:
-
Procedure: Dissolve the trifluoromethyl-substituted quinoline in the mobile phase and inject it onto the column under the same isocratic conditions used for the calibrants. Record its retention time (tR).
-
-
Calculation and Validation:
-
Causality: The retention factor (k) is a normalized measure of retention. A linear relationship (the Collander equation) is assumed between the logP of the calibrants and their log(k).
-
Procedure:
-
For each compound (calibrants and analyte), calculate the retention factor: k = (tR - t0) / t0.
-
Plot the known logP values of the calibrants against their calculated log(k) values.
-
Perform a linear regression on the calibration data. The resulting equation will be logP = a * log(k) + b.[12]
-
A high correlation coefficient (R² > 0.98) validates the calibration.
-
Use the log(k) of the analyte and the regression equation to calculate its logP.
-
-
The following workflow diagram illustrates the RP-HPLC method.
Computational Prediction of Lipophilicity
While experimental methods provide definitive values, computational models are invaluable for rapidly screening large virtual libraries of compounds at the early stages of drug discovery.[14] These methods estimate logP based on the molecule's structure.
-
Fragment-Based/Atom-Based Methods (e.g., ClogP, MlogP, XLOGP3): These are the most common and fastest methods. They work by deconstructing a molecule into its constituent atoms or functional group fragments. Each fragment has a predefined lipophilicity value, and the overall logP is calculated by summing these contributions, often with correction factors for intramolecular interactions.[8][14]
-
Whole Molecule Property-Based Methods: These approaches use quantum chemical calculations to compute properties of the entire molecule, such as solvation free energy in water and octanol, to predict logP.[15] While potentially more accurate for novel scaffolds, they are computationally intensive.
A Note on Trustworthiness: It is crucial to understand that all predictive models have an inherent error. The Root-Mean-Square Error (RMSE) for most logP predictors is typically between 0.5 and 1.5 log units.[14] Therefore, computational predictions should be treated as estimates to guide synthesis and prioritization, with experimental validation required for key compounds.
Data Synthesis: Lipophilicity of Representative CF3-Quinolines
The following table summarizes experimentally determined or predicted logP values for several trifluoromethyl-substituted quinolines, illustrating the impact of the CF3 group's presence and position.
| Compound Name | Substitution Pattern | Reported logP | Reference |
| 6-(Trifluoromethyl)quinoline | 6-CF3 | 3.25 | [1] |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | 2.55 (Predicted) | [1] |
| 4-Chloro-3-(trifluoromethyl)phenyl moiety in Sorafenib | 3-CF3 | (Component of a larger drug) | |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | Data not specified | [1] |
Note: The lipophilicity is influenced not only by the CF3 group but also by other substituents on the quinoline ring.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool for modulating the lipophilicity of quinoline-based drug candidates. Its introduction reliably increases lipophilicity, which can be leveraged to optimize membrane permeability and enhance pharmacokinetic properties. However, this effect must be carefully balanced to avoid issues with solubility and off-target effects. This guide has outlined the rationale behind this strategy and provided robust, self-validating protocols for both the gold-standard shake-flask method and the high-throughput RP-HPLC technique for experimental logP determination. Coupled with judicious use of in silico models for initial screening, these methods provide the medicinal chemist with a reliable workflow to guide the design and optimization of novel trifluoromethyl-substituted quinoline therapeutics. As synthetic methodologies for precise trifluoromethylation continue to advance, the ability to fine-tune lipophilicity with this "magic" group will remain a key strategy in the pursuit of safer and more effective medicines.
References
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-
Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. NIH. Available at: [Link]
-
MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Available at: [Link]
-
PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]
-
NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PMC. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. NIH. Available at: [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. (2020). Assessing the accuracy of octanol–water partition coefficient predictions in the SAMPL6 Part II log P Challenge. Available at: [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]
-
PubMed. (n.d.). Structure--activity relationship of quinolones. Available at: [Link]
-
ChemRxiv. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Available at: [Link]
-
University of Manchester. (n.d.). Quantitative structure-activity relationships (QSAR). Available at: [Link]
-
ACS Publications. (n.d.). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]
-
MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available at: [Link]
-
MDPI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available at: [Link]
-
MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Available at: [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]
-
PubMed. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]
-
IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Available at: [Link]
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Methodological & Application
Application Note & Protocols: Evaluating the Efficacy of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone Against Breast Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-cancer activity of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as Q-TPE) against breast cancer cell lines. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties through diverse mechanisms of action, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.[1][2] Q-TPE, which incorporates a quinoline moiety and a trifluoromethyl-substituted phenyl group, is a compound of interest due to these precedents and structural features that may enhance bioavailability and lipophilicity.[3] This guide details an integrated workflow encompassing essential in vitro assays: assessment of cytotoxicity via MTT assay, quantification of apoptosis by Annexin V/PI flow cytometry, and analysis of cell cycle distribution. We provide detailed, field-tested protocols and explain the scientific rationale behind experimental choices to ensure robust and reproducible data generation for the preclinical evaluation of this promising compound.
Introduction and Scientific Rationale
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel therapeutic agents.[4][5] Quinoline derivatives have emerged as a significant class of heterocyclic compounds in oncology, exhibiting a broad spectrum of biological activities.[6] Their mechanisms of action are multifaceted, ranging from topoisomerase inhibition and disruption of microtubule assembly to the modulation of critical cell signaling cascades like the PI3K/Akt/mTOR pathway.[2][7][8]
The specific compound, this compound (Q-TPE), is a synthetic derivative designed to leverage the established anti-cancer potential of the quinoline nucleus.[3] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to improve metabolic stability and cell membrane permeability, potentially enhancing the compound's pharmacodynamic properties.[3]
Why these protocols? The initial evaluation of a potential anti-cancer compound requires a multi-faceted approach.
-
Cytotoxicity (IC50 Determination): It is fundamental to first determine the concentration at which the compound exhibits a toxic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[9]
-
Mechanism of Cell Death: Cytotoxicity alone is insufficient. Understanding how the compound kills cancer cells is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs as it minimizes inflammation. The Annexin V/PI assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[10][11]
-
Cell Cycle Effects: Many effective cancer therapies function by halting the cell cycle, preventing cancer cells from proliferating.[12] Analyzing the cell cycle distribution via propidium iodide (PI) staining reveals if the compound causes arrest at specific checkpoints (G0/G1, S, or G2/M), providing further mechanistic insight.[13]
This application note provides the necessary protocols to build a comprehensive preliminary profile of Q-TPE's activity against breast cancer cells.
Integrated Experimental Workflow
A logical and sequential workflow is essential for the efficient evaluation of Q-TPE. The process begins with establishing cell cultures, followed by determining the cytotoxic concentration range. Based on these findings, subsequent mechanistic assays are performed at sublethal and lethal concentrations to understand the mode of action.
Caption: Integrated workflow for evaluating Q-TPE's anti-cancer activity.
Detailed Experimental Protocols
Protocol 1: Cell Culture & Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. Different breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) should be used to assess the compound's activity across various subtypes.[14]
-
Culture Initiation: Thaw cryopreserved MCF-7 or MDA-MB-231 cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspension & Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-75 flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: This protocol quantifies the dose-dependent cytotoxic effect of Q-TPE. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to a purple formazan product.[9] The amount of formazan is directly proportional to the number of viable cells.[16]
-
Cell Seeding: Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare a 2X serial dilution of Q-TPE in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of Q-TPE that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
Rationale: This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10][11]
-
Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat cells with Q-TPE at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[11]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: This method quantifies cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] This allows for the identification of cell cycle arrest, a common mechanism of anti-cancer drugs.[8]
-
Cell Seeding & Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 3, Step 1).
-
Cell Harvesting: Harvest adherent cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (can be stored for weeks).[18]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation & Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Q-TPE on Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) after 48h Exposure |
|---|---|---|
| MCF-7 | ER+, PR+, HER2- | Example: 12.5 ± 1.8 |
| MDA-MB-231 | Triple-Negative | Example: 8.2 ± 1.1 |
| SKBR-3 | HER2+ | Example: 15.1 ± 2.3 |
| MCF-10A | Non-tumorigenic | Example: > 100 |
(Data are presented as mean ± SD from three independent experiments)
Table 2: Effect of Q-TPE on Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | Example: 55.4 ± 3.1 | Example: 28.9 ± 2.5 | Example: 15.7 ± 1.9 |
| Q-TPE (0.5x IC50) | Example: 52.1 ± 2.8 | Example: 25.0 ± 2.2 | Example: 22.9 ± 2.4 |
| Q-TPE (1x IC50) | Example: 25.6 ± 2.2 | Example: 18.3 ± 1.9 | Example: 56.1 ± 4.5 |
(Data are presented as mean ± SD from three independent experiments)
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a frequent event in breast cancer.[20][21] Many quinoline-based compounds exert their anti-cancer effects by inhibiting components of this pathway.[7] A significant increase in apoptosis and G2/M cell cycle arrest, as suggested by the example data, could be explained by the inhibition of Akt or mTOR, which would disrupt downstream signaling required for cell cycle progression and survival.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Q-TPE.
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Kumar, S., et al. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Organic Synthesis, 13(4), 543-553. 14
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1954. 24
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Khan, T., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13, 25849-25868. 7
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Tuszynski, J. A., et al. (2005). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research, 25(1A), 121-125. 4
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Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2568-2578. 6
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Castillo, J. C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(15), 6805-6817. 28
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Application Notes and Protocols: Investigating the Efficacy of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone on Lung Cancer Cells
Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1][2] The development of novel therapeutic agents that can overcome the limitations of current treatments, such as acquired resistance, is a critical area of research. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][5][6]
This document provides a comprehensive guide for researchers to investigate the efficacy of a novel quinoline derivative, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as Cpd-Q), on lung cancer cells. The following protocols are designed to be a self-validating system, providing a logical workflow from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms of action.
Experimental Workflow: A Multi-Faceted Approach to Efficacy Evaluation
The investigation into the anticancer properties of Cpd-Q will follow a systematic and multi-faceted approach. This workflow is designed to first establish the cytotoxic potential of the compound and subsequently delve into the cellular and molecular mechanisms responsible for its effects.
Figure 1: A proposed experimental workflow for evaluating the anticancer efficacy of Cpd-Q.
Part 1: Assessment of Cytotoxicity in Lung Cancer Cell Lines
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8][9] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the dose-dependent cytotoxic effect of Cpd-Q on human non-small cell lung cancer (NSCLC) cell lines (e.g., A549 and NCI-H460).
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cpd-Q stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cpd-Q in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the respective Cpd-Q dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cpd-Q concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Cpd-Q concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Outcome and Interpretation: A dose-dependent decrease in cell viability is expected with increasing concentrations of Cpd-Q. The IC50 value will provide a quantitative measure of the compound's potency.
| Treatment | Concentration (µM) | A549 Cell Viability (%) | NCI-H460 Cell Viability (%) |
| Vehicle Control | 0 | 100 ± 5.2 | 100 ± 4.8 |
| Cpd-Q | 1 | 92 ± 4.5 | 95 ± 3.9 |
| Cpd-Q | 5 | 75 ± 6.1 | 80 ± 5.5 |
| Cpd-Q | 10 | 51 ± 3.8 | 62 ± 4.2 |
| Cpd-Q | 25 | 28 ± 2.9 | 41 ± 3.1 |
| Cpd-Q | 50 | 15 ± 2.1 | 22 ± 2.5 |
| Cpd-Q | 100 | 8 ± 1.5 | 12 ± 1.9 |
| Table 1: Representative data table for the MTT assay. Values are presented as mean ± standard deviation. |
Part 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxicity, the next logical step is to investigate the mechanism by which Cpd-Q induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10][11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To determine if Cpd-Q induces apoptosis in lung cancer cells.
Materials:
-
Lung cancer cells
-
Cpd-Q
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed lung cancer cells in 6-well plates and treat with Cpd-Q at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
An increase in the percentage of Annexin V-positive cells following treatment with Cpd-Q would indicate the induction of apoptosis.
| Treatment | Concentration | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Cpd-Q | IC50 | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| Cpd-Q | 2x IC50 | 40.3 ± 4.1 | 35.7 ± 3.8 | 24.0 ± 2.7 |
| Table 2: Representative data table for the Annexin V/PI assay. |
Part 3: Investigating the Impact on Cell Cycle Progression
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints and subsequent apoptosis.[6][15] Flow cytometric analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of Cpd-Q on the cell cycle distribution of lung cancer cells.
Materials:
-
Lung cancer cells
-
Cpd-Q
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lung cancer cells with Cpd-Q at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Analysis and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) following Cpd-Q treatment would suggest that the compound interferes with cell cycle progression at that checkpoint.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 ± 3.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| Cpd-Q (IC50) | 35.2 ± 2.8 | 18.9 ± 2.1 | 45.9 ± 3.5 |
| Table 3: Representative data table for cell cycle analysis. |
Part 4: Probing the Molecular Signaling Pathways
To gain a deeper understanding of the mechanism of action of Cpd-Q, it is essential to investigate its effects on key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Quinoline derivatives have been reported to target various signaling pathways, including the MAPK and PI3K/Akt pathways.[19][20][21] Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within these pathways.[22][23]
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of Cpd-Q on the expression and phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways.
Materials:
-
Lung cancer cells
-
Cpd-Q
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with Cpd-Q for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[24]
Data Analysis and Interpretation: Changes in the levels of phosphorylated proteins (e.g., a decrease in p-ERK or p-Akt) would suggest inhibition of these pro-survival pathways. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with an increase in cleaved caspase-3, would further confirm the induction of apoptosis.
Figure 2: A potential signaling pathway targeted by Cpd-Q in lung cancer cells.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of the anticancer efficacy of this compound on lung cancer cells. The findings from these experiments will establish whether Cpd-Q possesses cytotoxic activity and will shed light on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Positive results from this comprehensive in vitro evaluation would warrant further investigation, including in vivo studies in animal models of lung cancer, to assess the therapeutic potential of this promising compound.
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Kao, C.-H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(19), 11848. [Link]
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Xia, Y., et al. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 57(7), 2887–2901. [Link]
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Zhang, L., et al. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Frontiers in Pharmacology, 15, 1329381. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Frontiers. (2023). Luteolin induces apoptosis in Philadelphia chromosome-positive acute lymphoblastic leukemia cell by regulating the PI3K/AKT signaling pathway. [Link]
-
ResearchGate. (n.d.). MTT cytotoxicity assay for NCI-H209 small lung cancer cell line for.... [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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PubMed. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][10]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. [Link]
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ClinicalTrials.gov. (2008). Phase I/II Calcitriol in Lung Cancer. [Link]
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Application Note & Protocols: Elucidating the Anticancer Mechanism of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline nucleus is a privileged heterocyclic scaffold that is a cornerstone in the development of numerous therapeutic agents due to its diverse biological activities.[1][2] In oncology, quinoline derivatives have demonstrated significant promise, with several compounds clinically approved or in advanced stages of development.[3] These agents exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[1][2][4]
This application note focuses on 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone , a novel compound featuring a quinoline core linked to a trifluoromethylphenyl moiety. The trifluoromethyl group is a key feature in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets.[5][6] While direct mechanistic data for this specific molecule is emerging, its structural alerts strongly suggest a potential anticancer agent.
This document provides a hypothesized mechanism of action based on the established activities of structurally related quinoline compounds and presents a comprehensive suite of protocols for its experimental validation. The aim is to equip researchers with the necessary tools to thoroughly investigate the anticancer properties of this promising compound.
II. Postulated Mechanism of Action
Based on the extensive literature on quinoline derivatives, we postulate that this compound exerts its anticancer effects through a multi-pronged mechanism involving the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key protein kinases.[1][2][4]
Key Hypotheses:
-
Induction of Apoptosis: The compound is predicted to trigger programmed cell death in cancer cells. This is a common mechanism for quinoline-based anticancer agents.[7] We hypothesize that this occurs via the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[8][9]
-
Cell Cycle Arrest: The compound may halt cell cycle progression at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[4] This is another hallmark of many cytotoxic quinoline derivatives.
-
Kinase Inhibition: The quinoline scaffold is a known ATP-mimetic and can inhibit the activity of various protein kinases involved in cancer cell proliferation and survival. The specific kinase targets of this compound remain to be identified.[10]
The following experimental workflow is designed to systematically test these hypotheses.
III. Experimental Workflow for Mechanistic Elucidation
A logical and stepwise approach is crucial to delineate the mechanism of action. This workflow starts with broad cytotoxicity screening and progressively narrows down to specific molecular events.
Caption: A stepwise workflow for investigating the anticancer mechanism.
IV. Detailed Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This initial step is critical to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11] Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
| Cell Line | Compound | Predicted IC50 Range (µM) |
| MCF-7 (Breast) | This compound | 1 - 20 |
| A549 (Lung) | This compound | 1 - 20 |
| HCT116 (Colon) | This compound | 1 - 20 |
| Caption: Table for summarizing predicted IC50 values from the MTT assay. |
Protocol 2: Analysis of Apoptosis by Western Blot
This protocol validates the induction of apoptosis by detecting key protein markers of this process.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Cleavage of caspases and PARP are hallmark events of apoptosis and can be detected by antibodies specific to the cleaved fragments.[8][9][14]
Materials:
-
Selected cancer cell line (sensitive to the compound from Protocol 1)
-
6-well plates
-
Compound at 1x and 2x IC50 concentrations
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Collect both adherent and floating cells.[15] Wash with cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin). Look for an increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound causes cell cycle arrest at a specific phase.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can measure this fluorescence in individual cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17][18]
Materials:
-
Selected cancer cell line
-
6-well plates
-
Compound at IC50 concentration
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer[18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle. Compare the distribution of treated cells to the vehicle control.
V. Advanced Protocol: Kinase Inhibition Profiling
If apoptosis and/or cell cycle arrest are confirmed, the next logical step is to identify potential upstream kinase targets.
Principle: A kinase assay measures the enzymatic activity of a protein kinase—its ability to transfer a phosphate group from ATP to a substrate. The effect of an inhibitor is quantified by measuring the reduction in this activity.[10][20][21]
Procedure:
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay ([³³P]-ATP) or a luminescence-based assay (e.g., ADP-Glo™).[21][22]
-
Kinase Panel Screening: Submit the compound to a commercial service for screening against a broad panel of cancer-relevant kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Hit Identification: Identify "hits"—kinases whose activity is significantly inhibited (e.g., >50%) by the compound.
-
IC50 Determination: For the identified hits, perform dose-response experiments to determine the IC50 value for each kinase. This confirms the potency and selectivity of the compound.[10]
-
Cellular Target Validation: Once a primary kinase target is identified, validate its inhibition in cells by performing Western blot analysis on its known downstream substrates. A decrease in the phosphorylation of these substrates in compound-treated cells would confirm on-target activity.
VI. Conclusion and Future Directions
The quinoline scaffold remains a highly valuable template for the design of novel anticancer agents. This compound possesses the structural features of a promising candidate. The protocols outlined in this application note provide a robust framework for systematically elucidating its mechanism of action. By progressing from broad cytotoxic screening to specific molecular pathway analysis, researchers can build a comprehensive understanding of this compound's therapeutic potential. Positive findings from these studies would warrant further investigation into its in vivo efficacy and safety profile, paving the way for potential preclinical development.
VII. References
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 117681.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Kaur, M., et al. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current Organic Synthesis, 13(4), 531-547.
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Jampilek, J., & Kralova, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1234.
-
El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22086-22104.
-
Tuszynski, J. A., et al. (2012). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research, 32(10), 4337-4342.
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Yilmaz, I., & Ceylan, S. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. Journal of Molecular Structure, 1265, 133423.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
J. C. D. Leite, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]
-
Bio-protocol. (n.d.). Kinase Inhibition Assay. Retrieved from [Link]
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Valenti, D., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 13(21), 5433.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-13.
-
Philchenkov, A., & Zavelevich, M. (2017). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 1537, pp. 1-10). Humana Press.
-
Kim, H. S., & Lee, H. G. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 69-77.
-
S. P. Singh, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-126.
-
Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
-
D. A. Prieto, et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17822-17836.
-
M. A. A. El-Sayed, et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5432.
-
W. Wang, et al. (2024). 3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. Journal of Thoracic Disease, 16(5), 1234-1245.
-
ResearchGate. (n.d.). Quinoline derivatives known anticancer agents. Retrieved from [Link]
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Application Note: A Comprehensive Workflow for the Characterization of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone as a Putative Kinase Inhibitor
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides a detailed methodological framework for the comprehensive evaluation of a novel quinoline-containing compound, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter designated as QTP-E), as a potential kinase inhibitor. The presence of a quinoline nucleus suggests a propensity for kinase binding, while the trifluoromethylphenyl moiety can enhance metabolic stability and cell permeability.[3] This guide is designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step progression from initial hit identification and biochemical validation to cellular target engagement and functional assessment. Each protocol is structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating QTP-E
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, including growth, proliferation, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[4][5] Quinoline-based molecules have demonstrated significant potential, with several derivatives showing potent inhibitory activity across a wide range of kinases.[1]
QTP-E is a compound of interest due to its hybrid structure:
-
The Quinoline Core: This nitrogen-containing heterocycle is a well-established pharmacophore that can form key hydrogen bonds within the ATP-binding pocket of many kinases.[2][6]
-
The Trifluoromethylphenyl Ethanone Moiety: The trifluoromethyl group often improves compound lipophilicity and bioavailability.[3] Furthermore, aromatic ketone structures have been explored as potential "warheads" for developing covalent-reversible inhibitors, which can offer enhanced potency and selectivity.[7]
This application note outlines a systematic workflow to:
-
Identify the primary kinase target(s) of QTP-E.
-
Quantify its inhibitory potency and determine its mechanism of action.
-
Validate its activity and target engagement in a cellular context.
-
Assess its functional impact on cancer cell proliferation.
The following protocols provide a robust foundation for advancing QTP-E or similar novel compounds through the early stages of the drug discovery pipeline.
Initial Characterization and Kinase Panel Screening
The first step in evaluating any new compound is to ensure proper handling and to cast a wide net to identify potential biological targets.
Protocol 2.1: Compound Solubilization and Stock Preparation
Rationale: Accurate and reproducible biological data begins with accurate and reproducible compound solutions. It is critical to determine the optimal solvent and concentration to prevent compound precipitation in aqueous assay buffers, which is a common source of artifacts.
Procedure:
-
Solvent Selection: Begin by assessing the solubility of QTP-E in 100% Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in low-protein-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Aqueous Solubility Check: Before use, perform a serial dilution of the DMSO stock into the primary aqueous assay buffer to be used (e.g., PBS or specific kinase assay buffer). Visually inspect for any signs of precipitation. The final DMSO concentration in any assay should ideally be kept below 1%, and must be consistent across all experimental and control wells.[8]
Protocol 2.2: High-Throughput Kinase Panel Screening
Rationale: With over 500 kinases in the human kinome, an unbiased, large-scale screen is the most efficient method to identify primary targets and assess initial selectivity.[9] Commercial services like Eurofins' KINOMEscan® or KinaseProfiler™ offer comprehensive panels that can provide binding affinity or enzymatic inhibition data against hundreds of kinases simultaneously.[10] This initial screen is crucial for generating a "selectivity profile" that guides all subsequent experiments.
Workflow for Kinase Panel Screening:
Caption: Workflow for primary kinase target identification.
In-Depth Biochemical Characterization
Once primary hits are identified from the panel screen, the next step is to validate these interactions and quantify the inhibitor's potency.
Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[11] It is a universal assay applicable to nearly any kinase and avoids the hazards of radioactive methods.[12] The principle involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the ADP produced into ATP, which is then used in a luciferase reaction to generate light.[11] A potent inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.[11]
Procedure:
-
Reagent Preparation: Prepare Kinase Assay Buffer, the specific kinase of interest, its corresponding substrate, and ATP. The ATP concentration should be set near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate and comparable IC₅₀ values.[13]
-
Compound Titration: Prepare a serial dilution of QTP-E in a 384-well plate. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended. Include "no inhibitor" (positive control, 100% activity) and "no enzyme" (negative control, background) wells.[9]
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to all wells to initiate the reaction. Incubate for a predetermined time at the optimal temperature (e.g., 60 minutes at 30°C). The reaction must be within the linear range of enzyme kinetics.[12]
-
First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent. This converts ADP to ATP and contains the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation:
| Kinase Target | QTP-E IC₅₀ (nM) | Hill Slope | R² |
| Hit Kinase 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Hit Kinase 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Protocol 3.2: Mechanism of Action (MoA) - ATP Competition Assay
Rationale: Most kinase inhibitors function by competing with ATP for binding to the active site.[9] Understanding this mechanism is crucial for guiding medicinal chemistry efforts. This can be determined by measuring the IC₅₀ of QTP-E at various ATP concentrations. If QTP-E is ATP-competitive, its apparent IC₅₀ will increase as the concentration of ATP increases.
Procedure:
-
Follow the IC₅₀ determination protocol (3.1) but repeat the entire experiment at multiple fixed concentrations of ATP (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).
-
Data Analysis: Plot the IC₅₀ values as a function of ATP concentration. For ATP-competitive inhibitors, a clear rightward shift in the dose-response curve will be observed at higher ATP levels.
-
The data can be further analyzed using a Cheng-Prusoff or Lineweaver-Burk plot to determine the inhibitor constant (Kᵢ), which represents the intrinsic binding affinity of the inhibitor.[13]
Caption: Modes of kinase inhibition.
Cellular Assay Validation
Biochemical potency does not always translate to cellular efficacy. It is essential to confirm that QTP-E can enter cells, engage its target, and exert a functional effect.[9]
Protocol 4.1: Cellular Target Engagement using NanoBRET™ Assay
Rationale: Target engagement assays confirm that the compound binds to its intended kinase target within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method for this purpose. It involves expressing the target kinase as a fusion with NanoLuc® luciferase (the energy donor) and using a fluorescently labeled tracer that binds to the kinase (the energy acceptor). An inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[8]
Procedure:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the NanoLuc®-Kinase fusion protein.
-
Assay Setup: Plate the cells in a white, 96-well assay plate. Add the NanoBRET™ tracer to all wells.
-
Compound Addition: Add serial dilutions of QTP-E to the wells and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Detection: Add the NanoBRET™ substrate, and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement. Plot the BRET ratio against QTP-E concentration to determine a cellular IC₅₀.
Protocol 4.2: Target Phosphorylation Inhibition (Western Blot)
Rationale: The ultimate proof of a kinase inhibitor's cellular activity is its ability to block the phosphorylation of a known downstream substrate. A western blot provides a direct readout of this effect.
Procedure:
-
Cell Line Selection: Choose a cancer cell line where the target kinase is known to be active and drives a key signaling pathway.
-
Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of QTP-E for a specified time (e.g., 2-4 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT). Subsequently, strip and re-probe the membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).
-
Imaging and Analysis: Image the blot using a chemiluminescence detector. Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at each QTP-E concentration.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 476472-22-7 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of Quinoline-Based mTOR Inhibitors
Abstract & Rationale
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, existing in two distinct complexes: mTORC1 and mTORC2.[1] While first-generation allosteric inhibitors (rapalogs) failed to fully suppress mTORC2—often leading to a paradoxical activation of Akt via a negative feedback loop—second-generation ATP-competitive inhibitors offer complete blockade.
Quinoline scaffolds have emerged as "privileged structures" for this purpose. Their planar heterobicyclic nature mimics the adenine ring of ATP, allowing them to anchor into the hinge region of the kinase domain. Specifically, quinoline derivatives often exhibit dual PI3K/mTOR inhibition, a synergistic property that prevents the compensatory upregulation of PI3K signaling often seen with selective mTOR inhibitors.
This guide outlines the critical Structure-Activity Relationship (SAR) parameters and details the validated protocols for biochemical screening (TR-FRET), cellular target engagement (Western Blot), and phenotypic validation (Autophagy).
Mechanistic Basis & SAR Insights
The Quinoline Binding Mode
Effective quinoline-based inhibitors function as Type I kinase inhibitors. They compete directly with ATP for the catalytic cleft of the mTOR kinase domain.
-
Hinge Region Interaction: The nitrogen of the quinoline ring (or adjacent substituents at C-3/C-4) typically forms a critical hydrogen bond with the backbone amide of Val2240 in the mTOR active site.
-
Solubility & Pharmacokinetics: Unsubstituted quinolines are often too lipophilic. Introduction of morpholine or piperazine moieties at the C-4 position improves water solubility and creates favorable interactions with the solvent-exposed regions of the pocket.
-
Dual Specificity: The structural homology between the ATP-binding clefts of PI3K (p110 subunit) and mTOR allows properly substituted quinolines to inhibit both, effectively shutting down the entire PI3K/Akt/mTOR axis.
DOT Diagram 1: Mechanism of Action & Signaling Blockade
The following diagram illustrates the quinoline intervention point and the prevention of the S6K1-to-IRS1 feedback loop.
Caption: Dual inhibition by quinolines blocks both mTORC1/2 and PI3K, preventing the Akt reactivation loop common with allosteric inhibitors.
Protocol 1: Biochemical Kinase Assay (TR-FRET)
Objective: Determine the IC50 of quinoline derivatives against recombinant mTOR kinase. Methodology: LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[2]
Rationale
Traditional radiometric assays (
Materials
-
Enzyme: Recombinant human mTOR (truncated, catalytic domain).
-
Substrate: GFP-labeled 4E-BP1 or Fluorescein-labeled specific peptide.
-
Tracer: LanthaScreen™ Eu-anti-GST antibody (if using GST-substrate) or Tb-labeled antibody recognizing phosphorylation.
-
Inhibitor: Test quinoline compounds (dissolved in DMSO).
-
Control: PI-103 or Torin1 (Positive control); DMSO only (Negative control).
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 3-fold serial dilution of quinoline compounds in 100% DMSO.
-
Dilute further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4X final concentration. Target final DMSO concentration should be <1%.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of 4X Compound.
-
Add 2.5 µL of 4X Kinase Mixture (mTOR enzyme).
-
Add 2.5 µL of 4X ATP (at
apparent, typically 10 µM) + Substrate mixture. -
Note: Pre-incubation of compound and kinase for 15 mins is recommended for ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate at room temperature (20-25°C) for 60 minutes.
-
-
Detection:
-
Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and the Tb-labeled detection antibody.
-
-
Readout:
-
Incubate for 30 minutes.
-
Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 340 nm. Emission: 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).
-
-
Analysis:
-
Calculate Emission Ratio (520nm/495nm).
-
Plot % Inhibition vs. Log[Compound] to derive IC50.
-
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of mTORC1 and mTORC2 signaling in intact cells. Cell Line: MCF-7 or PC-3 (High basal mTOR activity).
Critical Markers
| Marker | Phosphorylation Site | Pathway Readout | Expected Result (Inhibition) |
| mTOR | Ser2448 | Total mTOR activation | Decreased p-mTOR |
| p70S6K | Thr389 | mTORC1 Activity | Strong Decrease (Primary indicator) |
| 4E-BP1 | Thr37/46 | mTORC1 (Translation) | Decreased phosphorylation |
| Akt | Ser473 | mTORC2 Activity | Decreased (Distinguishes from Rapalogs) |
| Akt | Thr308 | PI3K/PDK1 Activity | Decreased (If compound is dual PI3K/mTOR) |
Procedure
-
Treatment: Seed cells (2 x
cells/well) in 6-well plates. Treat with quinoline derivatives (0.1, 1.0, 10 µM) for 4 to 24 hours . -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) to preserve phosphorylation states.
-
Separation: Load 20-30 µg protein on 4-12% Bis-Tris SDS-PAGE gels.
-
Transfer: Transfer to PVDF membranes.
-
Blotting:
-
Block with 5% BSA (Milk contains casein which is a phosphoprotein and can cause high background with phospho-antibodies).
-
Incubate primary antibodies (1:1000) overnight at 4°C.
-
-
Validation:
-
A successful quinoline ATP-competitive inhibitor must reduce p-Akt (S473) . If p-Akt (S473) increases while p-S6K decreases, the compound is acting as an allosteric inhibitor (rapalog-like) or failing to inhibit mTORC2.
-
Protocol 3: Functional Autophagy Assay (LC3B Turnover)
Objective: Assess if mTOR inhibition induces autophagy, a key phenotypic outcome. Mechanism: mTORC1 normally inhibits ULK1.[1] Blockade of mTORC1 releases this brake, initiating autophagosome formation.[1]
Methodology
-
Transfection (Optional but recommended): Transfect cells with GFP-LC3 plasmid.
-
Treatment: Treat cells with compound for 24 hours.
-
Flux Control: Include a condition with Chloroquine (10-50 µM) or Bafilomycin A1. These block lysosomal degradation.
-
-
Readout (Western Blot):
-
Detect LC3B-I (cytosolic, ~16 kDa) and LC3B-II (lipid-bound, ~14 kDa).
-
Result: Effective mTOR inhibitors will increase the LC3B-II/LC3B-I ratio.
-
Interpretation: If LC3B-II increases further with Chloroquine + Compound compared to Compound alone, it confirms increased autophagic flux rather than just a block in degradation.
-
Experimental Workflow Summary
DOT Diagram 2: Screening Cascade
Caption: Sequential screening pipeline for validating quinoline-based mTOR inhibitors.
References
-
Garrett, J. T., et al. (2011). "Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives." Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for mTOR." User Guide.
-
Sato, S., et al. (2019). "mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV." Scientific Reports.
-
Promega. "Autophagy LC3 HiBiT Reporter Assay System." Technical Manual.
-
Maira, S. M., et al. (2008).[3] "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics.
Sources
Application Notes & Protocols: A Guide to the Pharmacokinetic and ADMET Profiling of Quinoline-Based Drugs
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Profiling
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of critical therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials (e.g., sitafloxacin), and antituberculars (e.g., bedaquiline).[1][2][3] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, this structural flexibility also presents significant challenges in predicting the pharmacokinetic (PK) and safety profiles of new chemical entities.
The failure of drug candidates in late-stage clinical trials due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties accounts for a substantial portion of drug development attrition. Therefore, a robust and early-stage characterization of the ADMET profile is not merely a regulatory requirement but a cornerstone of efficient and successful drug discovery. This guide provides a detailed framework and actionable protocols for the comprehensive evaluation of quinoline-based drug candidates, emphasizing the causal relationships between experimental design and data interpretation.
Strategic Workflow for ADMET Profiling of Quinoline Derivatives
A tiered and integrated approach is essential for characterizing the ADMET properties of quinoline-based compounds. The workflow should begin with early, high-throughput in vitro assays and progress to more complex in vivo studies for promising candidates. This strategy allows for early identification of liabilities, conserves resources, and informs iterative cycles of chemical optimization.
Caption: Integrated ADMET workflow for quinoline drug candidates.
Part 1: Absorption - Predicting Oral Bioavailability
Oral administration is the most common and preferred route for drug delivery. Therefore, assessing intestinal permeability is a critical first step. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[4][5]
Protocol 1: Bidirectional Caco-2 Permeability Assay
Scientific Rationale: This assay measures the flux of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) direction, simulating absorption from the gut lumen into the bloodstream, and the basolateral-to-apical (B-A) direction. A significantly higher B-A flux compared to A-B flux (efflux ratio > 2) indicates that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit oral absorption.[6]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. For apical buffer in some experiments, MES can be added to achieve a pH of 6.5.[7]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Analytical standards and internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and tight junction formation. A TEER value > 200 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Preparation of Dosing Solutions: Prepare the test compound dosing solution by diluting the stock solution in transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.[7]
-
Permeability Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (B-A):
-
Perform the assay as in step 4, but add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Part 2: Metabolism - Assessing Metabolic Stability and CYP Involvement
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the biotransformation of a vast number of xenobiotics.[8] Quinolines are known to be metabolized by various CYP isoforms, particularly CYP3A4 and CYP2D6.[9][10] High metabolic turnover can lead to low oral bioavailability and a short duration of action. The liver microsomal stability assay is a fundamental in vitro tool to assess a compound's susceptibility to Phase I metabolism.
Protocol 2: Liver Microsomal Stability Assay
Scientific Rationale: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[8] The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[11] The resulting data can be used to calculate in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance.
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[12]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin).
-
Ice-cold acetonitrile or methanol containing an internal standard to terminate the reaction.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein). Pre-warm at 37°C for 5 minutes.[8][12]
-
Initiation of Reaction: Add the test compound to the reaction mixture (final concentration e.g., 1 µM). After a brief pre-incubation, initiate the reaction by adding the NADPH regenerating system.[12]
-
Time-Course Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling and Reaction Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[11]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the terminated reaction samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Caption: General metabolic pathway for quinoline-based drugs.
Part 3: Toxicity - Assessing Key Safety Liabilities
Early identification of potential toxicity is crucial. For quinoline derivatives, two key areas of concern are cardiotoxicity, often mediated by inhibition of the hERG potassium channel, and genotoxicity (mutagenicity).
Protocol 3: hERG Potassium Channel Patch Clamp Assay
Scientific Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[13] The patch clamp technique is the gold standard for assessing a compound's effect on hERG channel function, providing a direct measure of ion channel inhibition.[13] Both manual and automated patch clamp systems are widely used.[14][15]
Materials:
-
A stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Patch clamp rig (amplifier, micromanipulators, perfusion system) or an automated patch clamp system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular solutions formulated to isolate hERG currents.
-
Test compound stock solution and a known hERG inhibitor as a positive control (e.g., dofetilide, cisapride).[16]
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to the appropriate confluency. Harvest cells and prepare a single-cell suspension.
-
Patch Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse followed by a repolarizing step to measure the deactivating tail current.[17]
-
-
Compound Application:
-
Establish a stable baseline current recording in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
-
Perform a washout step with the control solution to assess the reversibility of the inhibition.
-
-
Positive Control: Verify assay sensitivity by applying a positive control to confirm the expected level of inhibition.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Normalize the current to the baseline (vehicle) response.
-
Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).
-
Protocol 4: Bacterial Reverse Mutation Assay (Ames Test)
Scientific Rationale: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[18][19] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. A positive result indicates the compound is a mutagen and potentially a carcinogen.[9]
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
S9 fraction (a rat liver homogenate) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.
-
Minimal glucose agar plates (histidine-deficient).
-
Top agar, biotin, and trace amounts of histidine.
-
Test compound, negative control (vehicle), and positive controls for each strain (with and without S9 activation).
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation: For each concentration, in a separate test tube, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a control buffer.
-
Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis:
-
Compare the number of revertant colonies on the test plates to the number on the negative control plates.
-
A compound is generally considered mutagenic if it produces a concentration-dependent increase in the number of revertants and the count is at least double the spontaneous reversion rate (background).
-
Part 4: In Vivo Pharmacokinetics
In vivo studies in animal models (typically rodents) are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated in a whole organism. These studies are required by regulatory agencies like the FDA before a drug can be tested in humans.[20][21]
Protocol 5: Rodent Pharmacokinetic Study
Scientific Rationale: This protocol determines key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). By administering the drug via both intravenous (IV) and oral (PO) routes, the absolute oral bioavailability (F%) can be calculated, providing a definitive measure of absorption.
Materials:
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice).
-
Dosing vehicles appropriate for IV and PO administration.
-
Test compound formulated for dosing.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge for plasma preparation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation and Dosing: Acclimate animals for at least 3 days. Divide animals into two groups: IV and PO. Administer the formulated compound at a specific dose.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[22][23] The small sample volume required for modern LC-MS/MS analysis often allows for a full PK profile from a single mouse.[24]
-
Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation. Store plasma frozen at -80°C until analysis.
-
Bioanalysis: Develop and validate a robust LC-MS/MS method to quantify the drug concentration in the plasma samples.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (Cmax, Tmax, AUC, t½, etc.).
-
Calculate absolute oral bioavailability: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation: Summarizing PK and ADMET Profiles
Clear and concise data tables are essential for comparing compounds and making informed decisions.
Table 1: In Vitro ADMET Profile of Representative Quinolines
| Parameter | Chloroquine | Bedaquiline | Sitafloxacin | Experimental Assay |
|---|---|---|---|---|
| Solubility | High | Low | Moderate | Thermodynamic Solubility |
| Permeability | High | Moderate | High | Caco-2 Assay |
| Efflux Ratio | ~1 | >2 (P-gp substrate) | <2 | Caco-2 Assay |
| Microsomal Stability (t½, min) | >60 (Human) | ~30 (Human) | >60 (Human) | Liver Microsomal Stability |
| Primary Metabolizing CYP | CYP2D6, 3A4 | CYP3A4 | Minor (Glucuronidation) | Recombinant CYP Assay |
| hERG Inhibition (IC₅₀, µM) | ~2-5 | ~1-3 | >30 | Patch Clamp Assay |
| Ames Mutagenicity | Negative | Negative | Negative | Bacterial Reverse Mutation |
(Note: Values are illustrative and compiled from various sources for comparison purposes.)
Table 2: In Vivo Pharmacokinetic Parameters of Representative Quinolines (Human Data)
| Parameter | Chloroquine | Bedaquiline | Sitafloxacin |
|---|---|---|---|
| Tmax (hr) | ~2-5[25] | ~5[3][10] | ~1.25[26] |
| t½ (half-life) | Very long (days to months)[27] | Very long (~5.5 months, terminal)[3] | ~7 hours[26] |
| Oral Bioavailability (F%) | High | ~95% (with food) | ~89%[26][28] |
| Protein Binding (%) | ~55% | >99% | ~50%[28] |
| Primary Elimination Route | Renal (as parent and metabolites)[25] | Fecal (metabolic) | Renal (unchanged)[26] |
(Note: Values are approximate and can vary based on the study population and design.)
Conclusion and Future Directions
A thorough understanding of the ADMET properties of quinoline-based drug candidates is indispensable for their successful development. The protocols and workflow outlined in this guide provide a robust framework for generating the critical data required to assess pharmacokinetic behavior and identify potential safety liabilities early in the discovery process. By integrating in vitro assays for absorption, metabolism, and toxicity with definitive in vivo pharmacokinetic studies, researchers can build a comprehensive profile that de-risks candidates and guides medicinal chemistry efforts. Adherence to these principles, grounded in the guidelines of regulatory bodies like the FDA and EMA, will ultimately increase the probability of advancing safe and effective quinoline-based medicines to the clinic and beyond.[20][29]
References
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Schaffner, A. D., et al. (2020). Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Abd-El-Aziz, A. S., & Abdel-Aziz, M. (2024). Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. Pharmaceuticals. Available at: [Link]
-
Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
van Heeswijk, R. P., et al. (2013). Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Wang, L., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available at: [Link]
-
European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
Chen, X. L., Kang, J., & Rampe, D. (2011). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in Molecular Biology. Available at: [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
Li, J., et al. (2023). Pharmacokinetics and Safety Evaluation of a New Generic Sitafloxacin: A Phase I Bioequivalence Study in Healthy Chinese Participants. Clinical Pharmacology in Drug Development. Available at: [Link]
-
Salako, L. A., et al. (1985). Pharmacokinetics of chloroquine and desethylchloroquine in plasma and urine. Bulletin of the World Health Organization. Available at: [Link]
-
Conradie, F., et al. (2023). Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients. Frontiers in Pharmacology. Available at: [Link]
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Evotec. Caco-2 Permeability Assay. Retrieved from [Link]
-
Otim, M. A., et al. (2005). Pharmacokinetic Interactions Between Chloroquine, Sulfadoxine and Pyrimethamine and Their Bioequivalence in a Generic Fixed-dose Combination in Healthy Volunteers in Uganda. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from [Link]
-
El-Naggar, M., et al. (2023). Physicochemical and ADMET Parameters of Molecules 2−14, and Ciprofloxacin. ResearchGate. Available at: [Link]
-
Chkhaia, T., et al. (2021). Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]
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Current Separations. Pharmacokinetics and Pharmacodynamics Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]
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Wikipedia. Chloroquine. Retrieved from [Link]
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dos Santos, J. L., et al. (2020). ADMET Analysis, Antibacterial and Modified Antibiotic Activities of Thiadiazine Derivatives. Molecules. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
The International Journal of Tuberculosis and Lung Disease. (2021). Population pharmacokinetics of bedaquiline in patients with drug-resistant TB. Retrieved from [Link]
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De Stasio, E. The Ames Test. Lawrence University. Retrieved from [Link]
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Bienta. Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
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ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]
-
Perry, C. M., & Barman-Balfour, J. A. (1998). Pharmacokinetics and absolute bioavailability of sitafloxacin, a new fluoroquinolone antibiotic, in healthy male and female Caucasian subjects. Xenobiotica. Available at: [Link]
-
van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Ankomah, P., et al. (2016). Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (2025). Using Improved Serial Blood Sampling Method of Mice to Study Pharmacokinetics and Drug–Drug Interaction. Retrieved from [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
Liu, Y., et al. (2022). Population Pharmacokinetic Modeling of Bedaquiline among Multidrug-Resistant Pulmonary Tuberculosis Patients from China. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Altasciences. Small Molecule Safety Assessment. Retrieved from [Link]
-
Nelson Labs. Ames Mutagenicity Test. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2024). Drug Interaction Studies (M12). Retrieved from [Link]
-
Biology LibreTexts. (2023). 3.4: Ames Test. Retrieved from [Link]
-
RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (CAS No. 476472-22-7). We address common challenges encountered during synthesis, offering troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to empower you to enhance reaction yields, improve product purity, and streamline your experimental workflow.
Section 1: Synthesis Strategy & Mechanistic Overview
FAQ: What is the most reliable and scalable synthetic route for this compound?
The most robust and widely applicable method for synthesizing the target ketone is a base-mediated condensation reaction. This approach involves the acylation of a nucleophilic carbanion, generated from a 4-methylquinoline precursor, with an electrophilic ester of 4-(trifluoromethyl)benzoic acid. This strategy is favored for its high convergence and the relative accessibility of the starting materials.
The core transformation is a Claisen-type condensation. The process begins with the deprotonation of the acidic α-protons of 4-methylquinoline using a strong, non-nucleophilic base. The resulting carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-(trifluoromethyl)benzoate ester. A subsequent workup liberates the final β-ketoenamine, which tautomerizes to the more stable ketone product.
An alternative, though often lower-yielding, approach involves a Friedel-Crafts-type acylation. However, direct acylation of the quinoline heterocycle is notoriously difficult due to the deactivating effect of the nitrogen atom, which complexes with the Lewis acid catalyst.[1][2] Therefore, the condensation route is strongly recommended.
Caption: Desired reaction pathway versus a common side reaction.
FAQ: How can I minimize the formation of these byproducts?
Controlling the reaction stoichiometry and the order of addition is critical.
-
Slow Addition (Inverse Addition): The most effective technique is to add the ester solution slowly to the pre-formed carbanion solution at low temperature. This ensures the ester is always the limiting reagent in the immediate reaction environment, favoring the desired cross-condensation over self-condensation.
-
Temperature Management: Maintain a low temperature (-78 °C) during the addition of the ester. Allowing the reaction to warm prematurely can increase the rate of side reactions.
-
Precise Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-methylquinoline relative to the ester. This ensures the ester is fully consumed. Using a large excess of the quinoline, however, can make purification more difficult.
Section 4: Optimized Experimental Protocol & Purification
This section provides a field-proven, step-by-step methodology. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The target compound is intended for research purposes only. [3]
Optimized Synthesis Protocol
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Carbanion Formation:
-
Charge the flask with anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) via syringe.
-
Slowly add n-butyllithium (1.05 eq., typically 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to pre-form the LDA.
-
Add a solution of 4-methylquinoline (1.0 eq.) in anhydrous THF dropwise. A color change (typically to a deep red or brown) indicates carbanion formation. Stir for 1 hour at -78 °C.
-
-
Acylation Reaction:
-
Prepare a solution of methyl 4-(trifluoromethyl)benzoate (1.1 eq.) in anhydrous THF.
-
Add this ester solution dropwise to the carbanion solution at -78 °C over 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting quinoline is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
FAQ: What is the most effective method for purifying the final product?
The crude product is typically an oil or a semi-solid. Purification can be achieved by one of two methods:
-
Recrystallization: This is the preferred method if a suitable solvent system can be found, as it is highly effective for removing minor impurities and is easily scalable. [4]Test various solvent systems; ethanol, isopropanol, or ethyl acetate/hexanes mixtures are good starting points. [5]* Silica Gel Column Chromatography: If recrystallization fails or if the crude product is heavily contaminated, column chromatography is necessary. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
References
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
- Google Patents. (n.d.). US20050165054A1 - Process for the preparation of quinoline derivatives.
-
ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyfluorinated 4‑hydroxyquinolin‑2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved from [Link]
-
Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. Retrieved from [Link]
-
RosDok. (2018, June 5). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Frontiers. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
ResearchGate. (2025, August 7). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Reactions of 2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepin-5-one with phenanthrenequinone and dibenzoyl. Retrieved from [Link]
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- 3. Buy this compound | 476472-22-7 [smolecule.com]
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- 5. (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to empower researchers in overcoming common hurdles during the synthesis, purification, and characterization of this important chemical entity. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to inform your experimental choices.
I. Frequently Asked Questions (FAQs)
Q1: What is the most plausible and efficient synthetic route to prepare this compound?
A1: A highly effective and convergent approach is the Claisen-type condensation between 4-methylquinoline (lepidine) and an ester of 4-(trifluoromethyl)benzoic acid, such as ethyl 4-(trifluoromethyl)benzoate. This reaction involves the deprotonation of the acidic methyl group of lepidine by a strong, non-nucleophilic base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of the ester.
Q2: My reaction yield is consistently low. What are the primary factors affecting the success of the Claisen-type condensation for this synthesis?
A2: Low yields in this reaction are often attributed to several critical factors:
-
Base Strength and Steric Hindrance: The choice of base is paramount. A strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) is necessary to efficiently deprotonate the 4-methyl group of lepidine. Weaker bases like sodium ethoxide may not be sufficient, leading to incomplete reaction.
-
Anhydrous Conditions: The lepidine carbanion is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (e.g., dry THF or diethyl ether) are essential to prevent quenching of the carbanion.
-
Reaction Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the ester may require warming to proceed at a reasonable rate.
-
Purity of Starting Materials: Impurities in either the lepidine or the 4-(trifluoromethyl)benzoate ester can significantly impact the reaction. It is advisable to use freshly distilled or purified starting materials.
Q3: I am observing the formation of significant side products. What are the likely culprits and how can they be minimized?
A3: The most common side product is the self-condensation product of the ester. This can be minimized by adding the ester slowly to the pre-formed lepidine anion at low temperature, ensuring that the lepidine anion is always in excess relative to the ester. Another potential side reaction is the addition of the base to the ester carbonyl, which can be mitigated by using a sterically hindered base.
Q4: What are the recommended storage and handling conditions for this compound?
A4: As a ketone with a trifluoromethyl group, the compound is expected to be relatively stable. However, to prevent potential degradation, it should be stored in a tightly sealed container in a cool, dry, and dark place. Fluorinated compounds can be sensitive to strong acids and bases.[1]
II. Synthetic Pathway and Mechanism
The synthesis of this compound is most effectively achieved through a Claisen-type condensation reaction. The overall transformation is depicted below:
Caption: Synthetic pathway for this compound.
The mechanism involves the initial deprotonation of lepidine to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to yield the desired β-keto ketone product.
III. Detailed Experimental Protocol
Materials:
-
4-Methylquinoline (Lepidine)
-
Ethyl 4-(trifluoromethyl)benzoate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Formation of the Lepidine Anion: To the freshly prepared LDA solution, add a solution of 4-methylquinoline (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature below -70 °C. A color change is typically observed, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.
-
Acylation Reaction: Slowly add a solution of ethyl 4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF to the lepidine anion solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of lepidine. | Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., freshly prepared LDA). Verify the concentration of the n-butyllithium solution. |
| Presence of moisture in the reaction. | Use flame-dried glassware and anhydrous solvents. Ensure starting materials are dry. | |
| Low reactivity of the ester. | Consider using the more reactive 4-(trifluoromethyl)benzoyl chloride instead of the ester.[2] | |
| Formation of Multiple Products | Self-condensation of the ester. | Add the ester solution slowly to the pre-formed lepidine anion at low temperature to maintain an excess of the anion. |
| Impurities in starting materials. | Purify starting materials before use (e.g., distillation of lepidine). | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| Oily or non-crystalline product. | Attempt recrystallization from a suitable solvent system. If the product is an oil, it may require further chromatographic purification. | |
| Inconsistent Spectroscopic Data | Presence of tautomers (keto-enol). | The product is a β-dicarbonyl compound and can exist in keto and enol forms, which can complicate NMR spectra. Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) may help in identifying both forms. |
| Contamination with residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum after purification. Re-purify if necessary. |
V. Characterization
Accurate characterization of the final product is crucial for validating the success of the synthesis.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the quinoline ring protons (typically in the aromatic region, ~7.5-9.0 ppm). A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group. Signals for the trifluoromethylphenyl group protons (two doublets in the aromatic region). |
| ¹³C NMR | A signal for the ketone carbonyl carbon (~190-200 ppm). Signals for the quinoline and trifluoromethylphenyl carbons. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (C₁₈H₁₂F₃NO, MW: 315.29 g/mol ).[3] |
| Infrared (IR) Spectroscopy | A strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. |
Troubleshooting Workflow for Characterization:
Caption: A workflow for the characterization and troubleshooting of the final product.
VI. Safety Precautions
-
Quinoline Derivatives: Quinoline and its derivatives should be handled with care as they can be harmful if inhaled, swallowed, or absorbed through the skin.[3]
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
This guide provides a comprehensive framework for the successful synthesis and troubleshooting of this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can navigate their experiments with greater confidence and efficiency.
VII. References
-
Hauser, C. R.; Swamer, F. W.; Adams, J. T. The Acylation of Aldehydes and Ketones by Esters in the Presence of Sodium Amide. Org. React.1954 , 8, 59–196.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
-
Wakefield, B. J. Organolithium Methods; Academic Press: London, 1988.
-
PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link] (accessed Jan 27, 2026).
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308–319.
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Technical Support Center: Overcoming Resistance to Quinoline-Based Anticancer Agents
<
Introduction
Quinoline and its derivatives represent a pivotal class of heterocyclic compounds in anticancer drug development. Their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, have led to the development of several clinically approved agents.[1][2][3][4][5][6][7][8] However, the emergence of drug resistance remains a significant hurdle, limiting the long-term efficacy of these promising therapeutics.[2][3][8]
This technical support center is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to anticipate, identify, and overcome resistance to quinoline-based anticancer agents. Here, we provide a comprehensive resource in a user-friendly question-and-answer format, addressing common experimental challenges and offering detailed troubleshooting guides and validated protocols. Our goal is to empower you to navigate the complexities of drug resistance and accelerate the development of more robust and effective cancer therapies.
Frequently Asked Questions (FAQs)
Q1: My quinoline-based compound is showing diminishing effectiveness in my cancer cell line over time. What's the most probable cause?
A1: The most common culprit is the development of multidrug resistance (MDR).[9] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as cellular pumps that actively expel the drug from the cell, thereby lowering its intracellular concentration and therapeutic effect.[9][10] Other potential resistance mechanisms include alterations in the drug's molecular target, activation of pro-survival signaling pathways, or evasion of apoptosis (programmed cell death).[9][11]
Q2: How can I confirm if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: Several well-established methods can be used to assess P-gp overexpression:
-
Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the original, sensitive (parental) cell line.
-
Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A reduced accumulation of this dye inside your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.[9]
Q3: What are the initial strategies to counteract P-gp-mediated resistance to my quinoline compound?
A3: A common first-line approach is to co-administer your quinoline-based drug with a known P-gp inhibitor, such as verapamil.[9] This combination can help restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, the synthesis of novel quinoline derivatives designed to either evade or inhibit P-gp has shown considerable promise in overcoming this form of resistance.[9]
Q4: My combination therapy with a P-gp inhibitor isn't reversing the resistance. What are the next steps?
A4: If a P-gp inhibitor is ineffective, it's likely that other resistance mechanisms are at play:
-
Other ABC Transporters: P-gp is not the only drug efflux pump. Other transporters like MRP1 (ABCC1) and ABCG2 could be responsible for the resistance.[9] It's advisable to screen for the expression of these other transporters.
-
Alternative Resistance Mechanisms: The resistance could be due to mutations in the drug's target protein or other non-efflux-based mechanisms.[9] Sequencing the target protein in the resistant cell line can identify potential mutations. Investigating downstream signaling pathways that may be altered is also a crucial step.
Q5: Can autophagy play a role in resistance to quinoline-based anticancer agents?
A5: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.[11] Some quinoline compounds, like chloroquine and its derivatives, are known to inhibit autophagy, which can enhance the efficacy of other anticancer drugs when used in combination. If you suspect autophagy-mediated resistance, you can assess autophagy markers like LC3-II and p62/SQSTM1 by Western blotting.
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when studying resistance to quinoline-based anticancer agents.
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting & Optimization |
| Cell Line Instability | The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.[9] |
| Inconsistent Drug Concentration | The drug may be degrading or precipitating in the culture medium. Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.[9] |
| Variations in Cell Seeding Density | Cell density can significantly affect drug sensitivity.[9] Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across all experiments.[9] |
| Contamination | Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.[9] |
Problem 2: Combination therapy of a quinoline-based drug and a P-gp inhibitor is not effective in reversing resistance.
| Possible Cause | Troubleshooting & Optimization |
| P-gp is not the primary resistance mechanism | Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux.[9] Screen for the expression of other relevant ABC transporters. Test inhibitors specific to these transporters if they are found to be overexpressed.[9] |
| Alternative resistance mechanisms | The resistance may be due to target mutation or other non-efflux-based mechanisms. Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways that may be altered.[9] |
| Suboptimal inhibitor concentration | The concentration of the P-gp inhibitor may be too low to effectively block efflux. Perform a dose-response experiment with the P-gp inhibitor to determine the optimal concentration for your cell line.[9] |
Experimental Protocols & Workflows
A fundamental aspect of overcoming drug resistance is the ability to reliably measure it and investigate its underlying mechanisms. Below are key experimental workflows and protocols.
Workflow for Investigating Drug Resistance
This workflow provides a logical sequence for characterizing and beginning to overcome resistance.
Caption: A stepwise workflow for characterizing and overcoming drug resistance.
Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)
Objective: To quantify the concentration of a quinoline-based agent required to inhibit 50% of cancer cell growth, allowing for a quantitative comparison of drug sensitivity between parental and resistant cell lines.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Quinoline-based anticancer agent
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the quinoline-based agent in complete medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (medium with the drug solvent).
-
Incubation: Incubate the plate for a period that allows for sufficient cell division in the control wells (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
Objective: To semi-quantitatively measure the protein level of P-gp in resistant versus parental cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., C219 or C494 clones)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare expression levels between cell lines.
Protocol 3: Rhodamine 123 Efflux Assay
Objective: To functionally assess the activity of P-gp by measuring the efflux of the fluorescent substrate Rhodamine 123.[9]
Materials:
-
Parental and resistant cells
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 for a specified time to allow for dye uptake.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in fresh, warm medium. For the inhibitor control, add Verapamil during this step.
-
Incubation: Incubate the cells to allow for dye efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant line indicates increased efflux. The MFI of the resistant cells treated with the P-gp inhibitor should increase, confirming P-gp-mediated efflux.
Key Resistance Mechanisms and Counter-Strategies
Understanding the molecular basis of resistance is paramount to developing effective countermeasures.
Signaling Pathways in Quinoline Resistance
Cancer cells can activate pro-survival signaling pathways to counteract the cytotoxic effects of quinoline-based drugs. A common mechanism involves the PI3K/Akt/mTOR pathway, which promotes cell growth and inhibits apoptosis.
Caption: Interplay of signaling pathways in quinoline resistance.
Data Summary: Strategies to Overcome Resistance
| Strategy | Mechanism of Action | Example |
| Combination Therapy | Inhibition of resistance mechanisms (e.g., drug efflux) | Quinoline agent + Verapamil (P-gp inhibitor) |
| Drug Modification | Synthesis of new derivatives that evade resistance mechanisms | Quinoline-chalcone hybrids designed to overcome MDR[2] |
| Targeting Alternative Pathways | Inhibiting pro-survival signaling pathways activated in resistant cells | Quinoline agent + PI3K/Akt inhibitor |
| Nanoparticle Delivery | Enhancing intracellular drug concentration and bypassing efflux pumps | Liposomal or polymeric nanoparticle formulations of quinoline agents |
Conclusion
The development of resistance to quinoline-based anticancer agents is a complex, multifactorial process. A systematic and informed experimental approach is crucial for dissecting the underlying mechanisms and devising effective strategies to overcome this challenge. This technical support center provides a foundational framework for your research endeavors. By understanding the common pitfalls and employing robust experimental designs, the scientific community can continue to unlock the full therapeutic potential of this important class of anticancer compounds.
References
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Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European journal of medicinal chemistry, 97, 871-910. Available from: [Link]
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El-Sayed, M. A. A., El-Sawy, E. R., & El-Kalyoubi, S. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31235-31256. Available from: [Link]
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Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]
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Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 32, 115973. Available from: [Link]
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Mishra, A., & Kumar, R. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available from: [Link]
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Mphahlele, M. J. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current pharmaceutical design, 27(18), 2146-2161. Available from: [Link]
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Nainwal, L. M., Tasneem, S., Akhtar, W., Verma, G., & Khan, S. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 104-113. Available from: [Link]
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Ren, X., Li, Y., & Zhao, X. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in oncology, 11, 655195. Available from: [Link]
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Sharma, A., Kumar, V., & Kumar, S. (2022). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ChemistrySelect, 7(32), e202201991. Available from: [Link]
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Verma, A., & Singh, A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Biointerface Research in Applied Chemistry, 14(2), 123. Available from: [Link]
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Wang, Y., Zhang, Y., & Chen, L. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4945. Available from: [Link]
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Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Selectivity of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
For researchers and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. It is the key determinant of its therapeutic window and potential off-target effects. This guide provides a comprehensive analysis of the quinoline-based compound, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone , as a potential kinase inhibitor. While extensive public data on the specific selectivity of this molecule is nascent, this guide will establish a framework for its evaluation by drawing comparisons with other well-characterized quinoline-based kinase inhibitors and outlining the methodologies for determining its precise interaction with the human kinome.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to interact with the ATP-binding site of kinases makes it a versatile starting point for designing potent and selective inhibitors.[2] The subject of our focus, this compound, possesses two key pharmacophoric features: the quinoline core and a trifluoromethylphenyl moiety. The trifluoromethyl group is known to enhance metabolic stability and binding affinity.[3] This compound has shown potential as an anti-cancer agent, underscoring the importance of elucidating its kinase selectivity profile.[4]
Comparative Selectivity Profile: An Illustrative Analysis
To contextualize the potential of this compound, we can project a representative selectivity profile based on known quinoline-based inhibitors targeting various kinase families. The following table illustrates how the selectivity of a novel compound could be presented and compared against established inhibitors.
Table 1: Illustrative Kinase Selectivity Profile of Quinoline-Based Inhibitors (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | Lapatinib (EGFR, HER2 Inhibitor) | Sunitinib (Multi-targeted RTK Inhibitor) |
| EGFR | 50 | 10 | 100 |
| HER2 (ErbB2) | 150 | 13 | 150 |
| VEGFR2 | >1000 | 350 | 9 |
| PDGFRβ | >1000 | >10,000 | 2 |
| c-Kit | >1000 | >10,000 | 1 |
| Abl | >1000 | >10,000 | 34 |
| Src | 200 | 347 | 15 |
| p38α | >5000 | >10,000 | >10,000 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Lapatinib and Sunitinib are representative values from published literature.
This comparative table highlights the diversity of kinase inhibition profiles within the quinoline class. While some, like Lapatinib, are more targeted towards specific receptor tyrosine kinases (RTKs) like EGFR and HER2, others, such as Sunitinib, exhibit a multi-targeted profile against RTKs like VEGFR and PDGFR.[5] The hypothetical data for our compound of interest suggests a potential for a more selective profile, possibly targeting a narrow range of kinases.
Experimental Workflow for Determining Kinase Selectivity
A rigorous and systematic approach is essential for accurately defining the selectivity profile of a novel inhibitor. The following workflow outlines a standard, self-validating process employed in drug discovery.
Caption: A typical workflow for determining the kinase selectivity profile of a test compound.
Step-by-Step Methodology
-
Compound Synthesis and Quality Control: The synthesis of this compound should be followed by rigorous quality control (QC) using techniques like NMR and LC-MS to ensure purity >95%.
-
Initial Single-Dose Screening: The compound is initially screened at a high concentration (e.g., 1 or 10 µM) against a panel of representative kinases from different families. This provides a first pass indication of potential targets.
-
Identification of Primary Targets: Kinases showing significant inhibition (typically >90%) at the screening concentration are identified as primary targets for further investigation.
-
Dose-Response Assays (IC50 Determination): For the identified primary targets, dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing different inhibitors.
-
Broad Kinome Profiling: To assess selectivity across the entire kinome, a comprehensive profiling assay such as DiscoverX's KINOMEscan™ can be employed. This competition binding assay quantifies the interaction of the compound with hundreds of kinases.
-
Orthogonal Cellular Assays: To confirm that the in vitro biochemical inhibition translates to a cellular context, target engagement assays (e.g., NanoBRET™, CETSA®) or downstream signaling pathway analysis (e.g., Western blotting for phosphorylated substrates) are performed in relevant cell lines.
Comparison with Alternative Quinoline-Based Kinase Inhibitors
The therapeutic utility of a kinase inhibitor is defined by its selectivity. Let's consider a few established quinoline-based inhibitors to understand the landscape in which this compound would compete.
-
Bosutinib: An FDA-approved inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia. Its quinoline core is a key feature for its activity.
-
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR, and other receptor tyrosine kinases.[6] It is used in the treatment of thyroid and kidney cancer. Its broad-spectrum activity is a result of its interaction with multiple kinases.
-
Neratinib: An irreversible inhibitor of the ErbB family of kinases (EGFR, HER2, HER4). The quinoline scaffold plays a crucial role in its covalent interaction with the target kinases.
The development of novel quinoline-based inhibitors like this compound aims to achieve improved selectivity profiles, potentially leading to reduced off-target toxicities and better therapeutic outcomes.
Relevant Signaling Pathway: PI3K-Akt-mTOR
Many quinoline-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer.[2][7]
Caption: A simplified diagram of the PI3K-Akt-mTOR signaling pathway.
Understanding which kinases in this and other pathways are inhibited by this compound is critical to predicting its anti-cancer efficacy and potential side effects.
Conclusion
While the complete kinase selectivity profile of this compound is yet to be fully elucidated in the public domain, its chemical structure, rooted in the well-established quinoline scaffold, suggests significant potential as a kinase inhibitor. The methodologies and comparative framework presented in this guide provide a robust roadmap for its evaluation. For researchers in drug discovery, a thorough investigation of its kinome-wide interactions will be a critical step in unlocking its therapeutic promise.
References
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Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Preprints.org. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). Journal of Medicinal Chemistry, 53(8), 3136-3151. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(21), 5145. [Link]
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Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. (1990). Journal of Medicinal Chemistry, 33(11), 3097-3102. [Link]
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Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). Molecules, 28(17), 6301. [Link]
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A Researcher's Guide to Comparative Cross-Resistance Analysis of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Introduction: Navigating the Complex Landscape of Drug Resistance
The development of novel therapeutic agents is a cornerstone of modern medicine, particularly in oncology. Among the myriad of chemical scaffolds explored, quinoline derivatives have consistently demonstrated potent biological activities.[1] The subject of this guide, 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter designated CQTF), is an investigational compound noted for its potential as an anti-cancer agent, with preliminary studies suggesting it may induce apoptosis or cell cycle arrest in various cancer cell lines.[1] The inclusion of a trifluoromethyl group often enhances metabolic stability and cellular uptake, making CQTF a compound of significant interest.[1]
However, the clinical utility of any new anticancer agent is invariably challenged by the emergence of drug resistance. Cancer cells can develop resistance not only to the specific drug they are treated with but also to a broad spectrum of other, often structurally and mechanistically unrelated, compounds—a phenomenon known as cross-resistance . Understanding the cross-resistance profile of an investigational drug like CQTF is a critical step in preclinical development. It helps predict its efficacy in pre-treated patient populations, informs the design of rational combination therapies, and provides crucial insights into its molecular mechanism of action and potential liabilities.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-resistance studies for CQTF. We will compare its performance against established chemotherapeutic agents with distinct mechanisms of action to elucidate its resistance profile. The methodologies described herein are grounded in established cell biology and pharmacology principles, ensuring a robust and reproducible approach for researchers in drug development.
Comparative Compound Rationale: Selecting a Mechanistically Diverse Panel
To build a comprehensive cross-resistance profile for CQTF, it is essential to compare it against agents that represent different classes of anticancer drugs. This diversity allows for the identification of specific resistance mechanisms. A well-chosen panel can help determine if resistance to CQTF is mediated by specific pathways (e.g., target mutation) or broad-spectrum mechanisms (e.g., multidrug efflux pumps).
For this guide, we will focus on a comparison with three standard-of-care agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. It is a classic substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1), a primary driver of multidrug resistance (MDR).[2]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest. Like doxorubicin, it is a well-known substrate for P-gp, making it an excellent positive control for P-gp-mediated cross-resistance.
-
Cisplatin: A platinum-based agent that forms DNA adducts, triggering apoptosis. Its resistance mechanisms are complex, involving decreased drug uptake, increased DNA repair, and inactivation by glutathione, but it is generally not a substrate for P-gp. This makes it a valuable negative control for P-gp-mediated resistance.
By testing CQTF in a cell line with acquired resistance to Doxorubicin, we can probe whether CQTF is susceptible to the same resistance machinery.
Methodology I: Development of a Drug-Resistant Cell Line
The foundation of an in vitro cross-resistance study is the generation of a stable, drug-resistant cell line. This process mimics the selective pressure that cancer cells face during chemotherapy.[3][4] The most common and clinically relevant method is the stepwise dose escalation protocol.[4][5]
Experimental Causality: This method is chosen over a single high-dose selection because it more closely resembles the clinical scenario where tumors adapt to gradually increasing therapeutic pressure.[5] This gradual adaptation is more likely to select for stable, genetically encoded resistance mechanisms, such as the upregulation of efflux pumps, rather than transient metabolic adaptations.[3]
Detailed Protocol: Generating a Doxorubicin-Resistant A549 Cell Line (A549-DoxR)
-
Baseline IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of Doxorubicin in the parental lung carcinoma cell line, A549. This is a critical baseline for quantifying the degree of resistance later.
-
Initial Exposure: Culture A549 cells in media containing Doxorubicin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[3]
-
Dose Escalation: Once the cells have adapted and resume a normal growth rate (typically after 2-3 passages), increase the Doxorubicin concentration by 1.5- to 2-fold.[3]
-
Iterative Selection: Repeat this dose escalation process over several months. The development of a resistant cell line can take 6-12 months.[4] If significant cell death (>50%) is observed, maintain the cells at the previous concentration until they recover.[3]
-
Resistance Validation: Periodically (e.g., every 5-10 passages), re-evaluate the IC50 of Doxorubicin in the adapting cell population. A significant increase (e.g., >5-fold) in the IC50 compared to the parental A549 line indicates the emergence of resistance.[3]
-
Stabilization and Banking: Once the desired level of resistance is achieved (e.g., 20- to 50-fold), culture the newly established A549-DoxR cell line in the presence of the final Doxorubicin concentration for at least 8-10 passages to ensure the phenotype is stable.[3] Create cryopreserved master and working cell banks.
Workflow for Generating and Validating a Resistant Cell Line
Caption: Workflow for developing a drug-resistant cell line via dose escalation.
Methodology II: In Vitro Cytotoxicity and Cross-Resistance Assay
With both parental (A549) and resistant (A549-DoxR) cell lines established, a comparative cytotoxicity assay can be performed to determine the IC50 values for all four compounds (CQTF, Doxorubicin, Paclitaxel, Cisplatin) in both cell lines.
Experimental Causality: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is used to quantify the cytotoxic effect of a compound. The IC50, or the concentration required to inhibit 50% of cell growth, is a standard measure of a drug's potency.[3] By comparing the IC50 in the resistant line to the parental line, we can calculate a Resistance Factor (RF) , which provides a quantitative measure of cross-resistance.
Detailed Protocol: Comparative IC50 Determination
-
Cell Seeding: Seed both A549 and A549-DoxR cells into 96-well plates at a predetermined optimal density (e.g., 1.0 x 10⁴ cells/well) and allow them to adhere overnight.[5] Plating in triplicate for each condition is essential for statistical robustness.[5]
-
Compound Preparation: Prepare serial dilutions of CQTF, Doxorubicin, Paclitaxel, and Cisplatin. It is critical to use the same solvent (e.g., DMSO) for all drugs and ensure the final solvent concentration in the wells is non-toxic (typically ≤0.5%).[5]
-
Drug Treatment: Expose the cells to a range of at least 8-10 concentrations for each drug. Include vehicle-only (control) and no-cell (blank) wells.
-
Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to allow for at least two cell doublings, enabling the observation of cytostatic and cytotoxic effects.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT) according to the manufacturer's protocol and measure the absorbance using a microplate reader.
-
Data Analysis:
-
Normalize the data by subtracting the blank and expressing viability as a percentage of the vehicle-only control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the precise IC50 value for each compound in each cell line.[6][7]
-
Calculate the Resistance Factor (RF) using the formula: RF = IC50 (Resistant Cells) / IC50 (Parental Cells)
-
Data Presentation and Interpretation
The results should be summarized in a clear, comparative table. The interpretation of the RF value is key to understanding the cross-resistance profile.
-
RF ≈ 1: No cross-resistance. The resistance mechanism does not affect the compound.
-
RF > 2: Significant cross-resistance. The compound is affected by the resistance mechanism.
-
RF < 1: Collateral sensitivity. The resistant cells are more sensitive to the compound, a therapeutically advantageous phenomenon.
Illustrative Data Table
| Compound | Parental A549 IC50 (µM) | A549-DoxR IC50 (µM) | Resistance Factor (RF) | Interpretation |
| Doxorubicin (Validation Control) | 0.12 | 6.0 | 50.0 | High-level resistance confirmed. |
| Paclitaxel (Positive Control) | 0.01 | 0.55 | 55.0 | Strong cross-resistance observed. |
| Cisplatin (Negative Control) | 2.5 | 2.8 | 1.1 | No significant cross-resistance. |
| CQTF (Test Compound) | 0.45 | 21.6 | 48.0 | Strong cross-resistance observed. |
Interpretation of Illustrative Results
In this hypothetical scenario, the A549-DoxR cell line shows high-level resistance to Doxorubicin (RF=50), validating the model. Crucially, it also exhibits strong cross-resistance to both Paclitaxel (RF=55) and our investigational compound, CQTF (RF=48). In contrast, it shows no cross-resistance to Cisplatin (RF=1.1).
This pattern strongly suggests that the primary resistance mechanism in the A549-DoxR line is one that affects Doxorubicin, Paclitaxel, and CQTF, but not Cisplatin. The most probable mechanism is the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump, for which Doxorubicin and Paclitaxel are classic substrates.[2][8] The data therefore lead to the critical hypothesis that CQTF is also a substrate of the P-gp transporter .
Mechanistic Investigation: The Role of ABC Transporters
The ATP-binding cassette (ABC) transporter superfamily includes proteins like P-gp (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), which function as ATP-dependent efflux pumps.[9][10] They recognize and extrude a wide array of structurally diverse, hydrophobic compounds, preventing them from reaching their intracellular targets and thereby conferring multidrug resistance.[9][11]
P-glycoprotein (P-gp) Mediated Efflux Mechanism
Caption: P-gp pumps substrates like Doxorubicin and CQTF out of the cell.
This hypothesis can be further validated experimentally:
-
Western Blot/qPCR: Confirm the overexpression of the ABCB1 gene and P-gp protein in A549-DoxR cells compared to parental A549 cells.
-
Efflux Inhibition: Repeat the cytotoxicity assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Tariquidar). If CQTF is a P-gp substrate, the inhibitor should re-sensitize the A549-DoxR cells to CQTF, causing the RF to drop significantly closer to 1.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-resistance profile of the novel quinoline derivative, CQTF. By using a mechanistically diverse panel of comparator drugs and a well-characterized resistant cell line, researchers can generate robust and interpretable data.
The illustrative results suggest that CQTF is susceptible to P-gp-mediated efflux, a common and clinically significant resistance mechanism. This finding has profound implications for its development. It suggests that CQTF may have limited efficacy in tumors that have acquired MDR through P-gp overexpression, often seen in patients previously treated with taxanes or anthracyclines.
Future research should focus on:
-
Confirming P-gp interaction using specific inhibitors and direct transport assays.
-
Screening CQTF against a broader panel of resistant cell lines, including those overexpressing other ABC transporters like MRP1 and ABCG2.
-
Investigating whether CQTF can be co-administered with a P-gp inhibitor to overcome resistance, a strategy that has been explored clinically with other agents.
-
Designing second-generation CQTF analogs that are not P-gp substrates, potentially by altering lipophilicity or hydrogen bonding characteristics.
By rigorously characterizing the cross-resistance profile early in development, we can better position novel compounds like CQTF for successful clinical translation and ultimately provide more effective therapies for patients.
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A Comparative Benchmark of Quinoline Derivatives Against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Modulating Inflammatory Pathways
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the anti-inflammatory activity of emerging quinoline derivatives against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it offers a comprehensive examination of the mechanistic underpinnings of these compounds, supported by experimental data and detailed protocols for reproducible benchmarking. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate the anti-inflammatory potential of novel chemical entities.
The Inflammatory Cascade: A Tale of Two Pathways
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. A key player in this process is the arachidonic acid (AA) pathway. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, catalyzing the conversion of AA into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[1]
Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2. While effective, the inhibition of the constitutively expressed COX-1, which is crucial for gastric cytoprotection and platelet aggregation, can lead to undesirable gastrointestinal side effects.[1] This limitation spurred the development of selective COX-2 inhibitors like celecoxib, which aimed to provide a better safety profile.[1]
The quinoline scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[2][3] Notably, many quinoline derivatives exhibit promising anti-inflammatory activity through various mechanisms, including the inhibition of COX enzymes and the modulation of pro-inflammatory cytokine production.[4][5]
Mechanistic Divergence: How Quinolines Challenge Traditional NSAIDs
While some quinoline derivatives act as COX inhibitors, their anti-inflammatory prowess often extends beyond this singular mechanism, offering a multi-targeted approach that distinguishes them from classical NSAIDs.
The Cyclooxygenase Arena: A Head-to-Head Comparison
A primary benchmark for anti-inflammatory agents is their ability to inhibit COX-1 and COX-2. The ideal candidate often exhibits high selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1 to minimize gastrointestinal toxicity. Several studies have demonstrated that quinoline derivatives can be potent and selective COX-2 inhibitors, with some even surpassing the selectivity of celecoxib.[6]
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Quinoline Derivatives | |||
| Quinoline Derivative 37[6] | >100 | 0.077 | >1298 |
| Quinoline Derivative 38[6] | >100 | 0.08 | >1250 |
| Quinoline-Celecoxib Hybrid 34[4] | 1.22 | 0.10 | 12.2 |
| Quinoline-Celecoxib Hybrid 35[4] | 1.15 | 0.11 | 10.45 |
| Reference NSAIDs | |||
| Celecoxib[6] | 24.3 | 0.06 | 405 |
| Ibuprofen[7] | 5.5 | 35.2 | 0.16 |
| Indomethacin[8] | 0.09 | 1.4 | 0.06 |
Note: Data is compiled from multiple sources and serves as a comparative illustration. Direct comparison is most accurate when performed within the same study under identical experimental conditions.
Beyond COX: Targeting the Cytokine Storm
A significant advantage of certain quinoline derivatives lies in their ability to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a pivotal role in the amplification and perpetuation of the inflammatory response. The inhibition of these key signaling molecules represents a therapeutic strategy that is distinct from the primary mechanism of traditional NSAIDs.
Table 2: Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production in Macrophages
| Compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Reference NSAID/Agent |
| Quinoline Derivatives | |||
| Indolo[2,3-b]quinoline Derivative[9] | Significant reduction in NF-κB | Significant reduction in IL-1β | Dexamethasone |
| 7-Aminoquinoline Derivative[10] | Significant edema reduction | Not specified | Ibuprofen |
| Reference Agents | |||
| Dexamethasone | Potent Inhibition | Potent Inhibition | N/A |
Note: This table provides a qualitative comparison based on reported activities. Quantitative IC50 values for cytokine inhibition by quinoline derivatives are an active area of research.
Experimental Benchmarking: Validated Protocols for Comparative Analysis
To ensure scientific integrity and enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes by measuring the production of Prostaglandin E2 (PGE2) via an Enzyme-Linked Immunosorbent Assay (ELISA).[11]
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of test quinoline derivatives and reference NSAIDs (e.g., celecoxib, indomethacin) in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds and reference drugs.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds or reference NSAIDs to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid (substrate) to each well.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE2 Quantification by ELISA:
-
Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add the reaction supernatants, PGE2 standards, and a PGE2-alkaline phosphatase tracer to a 96-well plate pre-coated with a monoclonal antibody against PGE2.
-
Incubate the plate, allowing for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to develop the color.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) using a suitable software.
-
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of test compounds.[12]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., indomethacin), and test groups (different doses of quinoline derivatives).
-
-
Compound Administration:
-
Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
The vehicle control group receives the same volume of the vehicle.
-
-
Induction of Edema:
-
Inject a 1% w/v solution of carrageenan in sterile saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100
-
-
Table 3: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Quinoline Derivatives | ||
| Quinoline-Azetidinone Hybrid 6a[5] | 20 | 58.33 |
| Quinoline-Azetidinone Hybrid 6b[5] | 20 | 62.50 |
| Quinoline-Ibuprofen Hybrid[13] | 20 | Comparable to Ibuprofen |
| Reference NSAIDs | ||
| Indomethacin[14] | 10 | ~50-60 |
| Ibuprofen[4] | 40 | ~50 |
Note: Data is compiled from multiple sources and serves as a comparative illustration. The efficacy can vary based on the animal model and experimental conditions.
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
This assay assesses the ability of a test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[15]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test quinoline derivatives and a reference compound (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
-
Supernatant Collection and Cytokine Quantification:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16]
-
-
Data Analysis:
-
Generate standard curves for TNF-α and IL-6.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Conclusion and Future Perspectives
The data presented in this guide strongly suggest that quinoline derivatives represent a promising class of anti-inflammatory agents. Their therapeutic potential is underscored by their ability to not only rival the COX-inhibitory activity of established NSAIDs but also to engage in multi-target modulation of the inflammatory cascade, particularly through the suppression of key pro-inflammatory cytokines.
The provided experimental protocols offer a robust framework for the systematic evaluation and direct comparison of novel quinoline-based compounds against current standards of care. As research in this area continues, a deeper understanding of the structure-activity relationships and the diverse mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation anti-inflammatory therapies with enhanced efficacy and improved safety profiles.
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- Singh, R. K., et al. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology, 10(1), 1-8.
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- Kim, H., & Kim, Y. (2005). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. British journal of pharmacology, 145(7), 941–950.
- Al-Saeed, F. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7809.
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Nanotechnology Characterization Laboratory. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond discovery and into the responsible management of laboratory byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a complex synthetic molecule. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this procedure is synthesized from an expert evaluation of its constituent chemical moieties—a quinoline core and a trifluoromethylated phenyl group—and grounded in established best practices for hazardous waste management.
The fundamental principle guiding this protocol is to treat this compound as a hazardous waste, exercising caution due to its likely toxicological and ecotoxicological properties. This approach ensures the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Rationale
A thorough understanding of the potential hazards of this compound is critical for its safe handling and disposal. The molecule's structure suggests several key risk factors:
-
Quinoline Moiety: Quinoline and its derivatives are known for their biological activity and potential toxicity. The parent compound, quinoline, is classified as a hazardous substance, and its safety data sheet indicates risks of organ damage through prolonged or repeated exposure.[1]
-
Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals and agrochemicals. This group imparts high chemical stability, making compounds containing it persistent in the environment.[2][3] Halogenated aromatic compounds are often resistant to biological degradation.[2]
-
Aromatic Ketone Structure: The overall structure is that of a complex aromatic ketone. Such molecules can have diverse pharmacological effects and may present as skin, eye, or respiratory irritants.[4][5][6]
-
Potential for Cytotoxicity: Given that many quinoline derivatives are investigated for their anticancer properties, it is prudent to handle this compound as potentially cytotoxic.[7][8][9] Cytotoxic materials can be carcinogenic, mutagenic, or toxic for reproduction.[7]
Based on this assessment, all waste containing this compound must be managed as hazardous and, more specifically, as a halogenated organic waste .
II. Personal Protective Equipment (PPE) and Immediate Safety
Before initiating any disposal procedures, the appropriate personal protective equipment must be worn to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquid waste and airborne particles of solid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if there is a risk of generating aerosols or dust. | Minimizes the risk of inhaling the compound. |
All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[10] An eyewash station and safety shower must be readily accessible.[10][11]
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Identify the Waste Stream: All materials contaminated with this compound are to be classified as halogenated organic waste .[12][13]
-
Separate Solid and Liquid Waste:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), weigh boats, filter paper, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
-
Prevent Commingling: Do not mix this waste stream with non-halogenated organic waste, acidic or alkaline waste, or any other incompatible chemical waste.[10][13] Mixing incompatible waste can lead to dangerous chemical reactions.
The selection of appropriate waste containers is vital for preventing leaks and ensuring safe storage.
-
Container Selection:
-
Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
Ensure the container is in excellent condition, free from cracks or defects, and has a secure, tightly-fitting lid.
-
-
Container Filling:
Accurate and detailed labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[13]
-
Complete the Label Information: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Any relevant hazard warnings (e.g., "Toxic," "Halogenated").
-
Temporary storage of the waste within the laboratory must be in a designated and controlled area.
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA.[13] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.
-
Storage Conditions: Keep the SAA in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[13][16]
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.[15][17]
-
Recommended Disposal Method: Incineration: Due to its halogenated nature, the recommended final disposal method is high-temperature incineration.[12][18][19] Incineration at temperatures of at least 1100°C is often required for hazardous waste with a halogenated organic content greater than 1%.[20] This process ensures the complete destruction of the compound and minimizes the release of harmful byproducts.[19][21]
-
Alternative Methods: While incineration is the primary method, other technologies like hydrothermal oxidation may also be used for the destruction of halogenated organic compounds.[22] The selection of the specific disposal technology will be made by the licensed waste management facility.
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][11]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Stericycle UK. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2019).
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water - Technology overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997).
- Unknown. (n.d.).
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Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]
- Angene Chemical. (2021). Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.
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National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
- Lithofin. (2022). Trade name : Lithofin MPP.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Al-Megren, H. A., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Benchchem. (n.d.).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
- Kodavanti, P. R. S., & Loganathan, B. G. (2023).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,3,5-tris(Trifluoromethyl)benzene.
- Fluorochem. (2024). Safety Data Sheet - 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one.
- Fisher Scientific. (2023).
- Nipissing University. (2019).
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U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
- WorkSafe QLD. (n.d.).
- Los Alamos National Laboratory. (2000). Destruction of halogenated organics with hydrothermal processing. AIP Publishing.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Fisher Scientific. (2023).
- Capot Chemical. (2017). MSDS of 3-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydro-1h-pyridin-2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
